5,7-dimethyl-1H-indole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5,7-dimethyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-5-8(2)11-9(3-4-12-11)10(7)6-13/h3-6,12H,1-2H3 |
InChI Key |
RXMWOOVVPOBTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C=O)C=CN2)C |
Origin of Product |
United States |
Foundational & Exploratory
5,7-dimethyl-1H-indole-4-carbaldehyde chemical properties and structure
CAS Registry Number: 1644667-03-7 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1][2]
Executive Summary
5,7-Dimethyl-1H-indole-4-carbaldehyde is a specialized heterocyclic building block primarily utilized in the discovery of complement Factor B inhibitors and kinase modulators.[1] Distinguished by its specific substitution pattern, the 5,7-dimethyl motif provides steric bulk and lipophilicity that modulates the binding affinity of the indole core in protein pockets, while the 4-formyl group serves as a versatile "warhead" for diversification—most notably via reductive amination to generate piperidinyl-indole scaffolds.[1] This guide details the structural electronics, validated synthesis via lithiation-formylation, and critical reactivity profiles required for medicinal chemistry campaigns.
Structural Analysis & Electronic Properties[1]
The reactivity of 5,7-dimethyl-1H-indole-4-carbaldehyde is defined by the interplay between the electron-rich indole core and the electron-withdrawing formyl substituent, further modified by the inductive effects of the methyl groups.[1]
Electronic Distribution[1]
-
Indole Core (Electron Rich): The pyrrole ring makes the system electron-rich, typically prone to electrophilic aromatic substitution (EAS) at C3.
-
4-Formyl Group (Electron Withdrawing): The aldehyde at C4 exerts a strong -M (mesomeric) and -I (inductive) effect.[1] This deactivates the benzene ring of the indole but directs nucleophilic attack to the carbonyl carbon.
-
5,7-Dimethyl Groups (Steric & Electronic):
-
C5-Methyl: Provides electron density via +I effect adjacent to the C4-formyl group, potentially stabilizing the carbonyl dipole but also creating significant steric hindrance for ortho-attack.[1]
-
C7-Methyl: Blocks the C7 position, preventing unwanted side reactions (e.g., during halogenation) and increasing the lipophilicity (logP) of the molecule, which is favorable for CNS drug penetration.
-
Key Physical Data
| Property | Value / Description | Source |
| Appearance | Solid (often yellow/off-white) | Patent Lit. [1] |
| Melting Point | N/A (Precursor Tosyl-derivative: Solid) | [1] |
| Solubility | Soluble in DMSO, DMF, THF, EtOAc; Low water solubility | Exp.[1][3] Observation |
| pKa (Indole NH) | ~17 (Estimated, slightly higher than indole due to Me donation) | Predicted |
| LogP | ~2.5 - 3.0 (Predicted) | Predicted |
Validated Synthesis Protocols
The most authoritative route for synthesizing 5,7-dimethyl-1H-indole-4-carbaldehyde, as documented in patent literature for Factor B inhibitors, utilizes a Lithium-Halogen Exchange strategy starting from a protected 4-iodoindole precursor.[1] This method is preferred over direct Vilsmeier-Haack formylation, which typically favors the C3 position.
Route A: Lithiation-Formylation (Patent Validated)[1]
Prerequisites:
-
Starting Material: 4-Iodo-5,7-dimethyl-1-tosyl-1H-indole.[1][2][3][4][5]
-
Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Tetrabutylammonium fluoride (TBAF).[1]
-
Solvents: Cyclopentyl methyl ether (CPME) or THF.
Step 1: Formylation of the Protected Core
-
Setup: Charge a flame-dried flask with 4-iodo-5,7-dimethyl-1-tosyl-1H-indole (1.0 equiv) and anhydrous DMF (2.0 equiv) in CPME (or THF).
-
Cooling: Cool the solution to -78 °C under an inert atmosphere (Ar or N₂).
-
Lithiation: Dropwise add n-BuLi (1.3 equiv, 2.2 M in hexanes). The internal temperature must remain below -70 °C.[1]
-
Reaction: Stir at -78 °C for 1 hour. The lithium-halogen exchange generates the C4-lithio species, which immediately attacks the DMF.[1]
-
Quench: Warm to 0 °C and quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Product: Yields 5,7-dimethyl-1-tosyl-1H-indole-4-carbaldehyde .
Step 2: Deprotection (Tosyl Removal)
-
Reaction: Dissolve the intermediate from Step 1 in THF . Add TBAF (2.0 equiv, 1M in THF).
-
Conditions: Heat to 60 °C for 4 hours.
-
Workup: Dilute with EtOAc, wash with water (2x) and brine.
-
Purification: Silica gel chromatography (Heptane/EtOAc gradient).
-
Result: 5,7-dimethyl-1H-indole-4-carbaldehyde .
Synthesis Logic Diagram
Caption: Step-wise synthesis of 5,7-dimethyl-1H-indole-4-carbaldehyde via directed lithiation and deprotection [1].
Chemical Reactivity & Applications[1][6][7][8]
The 4-formyl group is the primary "handle" for medicinal chemistry, while the indole NH offers a secondary site for diversification.
A. Reductive Amination (Primary Application)
The most common application of this scaffold is the synthesis of Piperidinyl-indole derivatives (Factor B inhibitors). The steric bulk of the 5-methyl group requires robust reducing agents.
-
Protocol:
-
Mix aldehyde (1 equiv) and amine (e.g., substituted piperidine, 1-1.2 equiv) in DCM or DCE.
-
Add NaBH(OAc)₃ (1.5 - 2.0 equiv) and catalytic acetic acid.[1]
-
Stir at Room Temperature for 2-16 hours.
-
Note: If the 5-methyl group causes steric hindrance, stronger conditions (Ti(OiPr)₄ followed by NaBH₄) may be required to drive imine formation before reduction.
-
B. C3-Functionalization
Despite the 4-formyl deactivation, the C3 position retains nucleophilic character suitable for:
-
Halogenation: Reaction with NCS or NBS to yield 3-chloro or 3-bromo derivatives.[1]
-
Friedel-Crafts: Reaction with electron-deficient acyl chlorides (requires protection of NH).[1]
Reactivity Pathway Diagram[1]
Caption: Primary reactivity pathways for diversification of the 5,7-dimethyl-1H-indole-4-carbaldehyde core.
Safety & Handling
-
Hazards: As with many indole aldehydes, treat as a potential Skin Sensitizer (H317) and Irritant (H315/H319).
-
Storage: Store at 2-8°C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5,7-dimethyl-1H-indole-4-carboxylic acid) over time.[1]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
References
-
Adams, C. M., et al. (2017).[4] Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. U.S. Patent No. 9,682,968. Washington, DC: U.S. Patent and Trademark Office.
-
Epple, R., et al. (2016). Piperidinyl indole derivatives and their use as complement factor B inhibitors. European Patent EP 3022192 B1.[6]
-
PubChem Database. (n.d.). Indole-4-carboxaldehyde (Parent Structural Class).[1][2][4] National Center for Biotechnology Information.
Sources
- 1. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents [patents.google.com]
- 3. US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2013164802A1 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Strategic Utilization of Indole-4-Carbaldehydes in Ergot Alkaloid Total Synthesis
[1]
Executive Summary
The total synthesis of ergot alkaloids—a class of indole-derived mycotoxins with profound pharmacological significance—hinges on the efficient construction of the tetracyclic ergoline skeleton. Among the various retrosynthetic disconnections, the functionalization of the indole C4 position represents a "geometric privileged" strategy. Indole-4-carbaldehyde serves as a critical linchpin in this approach, providing the necessary electrophilic handle to construct the C-ring (C5–C10 bond formation) and D-ring systems.
This technical guide details the strategic role of indole-4-carbaldehydes, providing validated protocols for their synthesis and downstream application in accessing Uhle’s Ketone and Lysergic Acid precursors.
Part 1: The Strategic Advantage of C4-Functionalization
The structural complexity of ergot alkaloids (e.g., Lysergic acid, Agroclavine) lies in the C/D ring annulation across the indole 3,4-bond. Classic Fischer indole approaches often struggle with regioselectivity when attempting to build the C-ring post-indolization.
The "C4-Aldehyde Strategy" offers three distinct mechanistic advantages:
-
Direct C5-C10 Connectivity: The aldehyde carbon provides the C10 atom (ergoline numbering), enabling intramolecular cyclization (e.g., Henry reaction or Wittig olefination) to close the C-ring.
-
Stereoelectronic Control: The C4 position places the substituent in ideal proximity to the C3-sidechain, facilitating peri-annulation reactions with lower entropic penalties than intermolecular approaches.
-
Versatility: The aldehyde oxidation state is malleable, allowing access to amines (reductive amination), olefins (Wittig), and nitroalkenes (Henry), serving as a divergent point for both clavine and lysergic acid scaffolds.
Visualization: Retrosynthetic Logic
The following diagram illustrates the disconnection of the ergoline skeleton back to the indole-4-carbaldehyde precursor.
Caption: Retrosynthetic map highlighting Indole-4-carbaldehyde as the gateway to the tricyclic Uhle's Ketone and the full Ergoline skeleton.[1]
Part 2: Accessing the Core – Synthesis of Indole-4-Carbaldehyde
While older methods utilized the Reissert or Leimgruber-Batcho synthesis starting from nitrobenzoic acids, modern drug development prioritizes the Lithium-Halogen Exchange route starting from commercially available 4-bromoindole. This method is superior in yield, scalability, and atom economy.
Protocol A: Formylation via Lithium-Halogen Exchange
Objective: Synthesis of 1-(Triisopropylsilyl)-1H-indole-4-carbaldehyde. Rationale: Protection of the indole nitrogen (N1) with a bulky silyl group (TIPS) is mandatory to prevent N-deprotonation by t-BuLi and to direct lithiation to the C4 position via the "Complex Induced Proximity Effect" (CIPE).
Reagents & Materials
-
Substrate: 4-Bromoindole (1.0 equiv)
-
Base: tert-Butyllithium (t-BuLi), 1.7 M in pentane (2.2 equiv)
-
Electrophile: N,N-Dimethylformamide (DMF) (3.0 equiv)
-
Protecting Group: Triisopropylsilyl chloride (TIPSCl), NaH.
-
Solvent: Anhydrous THF (dried over Na/benzophenone).
Step-by-Step Methodology
-
N-Protection:
-
Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF at 0°C.
-
Add 4-bromoindole dropwise. Stir for 30 min.
-
Add TIPSCl (1.1 equiv). Warm to RT and stir for 2 h.
-
Checkpoint: Verify conversion by TLC (Hexane/EtOAc 9:1). Product (N-TIPS-4-bromoindole) moves significantly higher than starting material.
-
-
Lithiation:
-
Cool the solution of N-TIPS-4-bromoindole in THF to -78°C (Dry ice/acetone bath).
-
CRITICAL: Add t-BuLi dropwise over 20 min. Maintain internal temp < -70°C.
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.
-
-
Formylation:
-
Add anhydrous DMF (3.0 equiv) rapidly to the lithiated species at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Workup:
-
Quench with saturated aq.[2] NH₄Cl.
-
Extract with Et₂O (3x). Wash combined organics with brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (SiO₂, 5-10% EtOAc/Hexanes).[3]
-
Yield Expectation: 85-92%.
-
Data Summary: Comparison of Routes
| Method | Starting Material | Key Reagent | Yield | Scalability | Notes |
| Li-Exchange (Recommended) | 4-Bromoindole | t-BuLi / DMF | 85-92% | High | Requires -78°C; N-protection essential. |
| Ponticello Reduction | 4-Cyanoindole | DIBAL-H | 70-80% | Medium | Over-reduction to alcohol is a common side reaction. |
| Kozikowski (De Novo) | 2-Methyl-3-nitrobenzoic acid | DMF-DMA | 40-50% (overall) | Low | Long sequence; harsh conditions. |
Part 3: The Gateway to Tricycles – Synthesis of Uhle’s Ketone[5]
Uhle’s ketone (5-oxo-1,3,4,5-tetrahydrobenz[cd]indole) is the archetypal tricyclic intermediate. The modern catalytic approach utilizes a Domino Friedel-Crafts / Henry Reaction sequence.[1]
Mechanistic Insight
The aldehyde at C4 reacts with nitroethylene (or a nitroalkene precursor) to form a nitro-alcohol. Under Lewis or Brønsted acid catalysis, the indole C3 position (highly nucleophilic) attacks the side chain, closing the six-membered ring.
Protocol B: Enantioselective Synthesis of Uhle’s Ketone Precursor
Reference: Adapted from Jia et al. and Bernardi et al. methodologies.[4][5][6][7][8][9][10][11][12]
Reagents
-
Substrate: Indole-4-carbaldehyde (1.0 equiv)
-
Reagent: Nitroethylene (generated in situ from 2-nitroethanol + phthalic anhydride or commercial stock).
-
Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP or BINOL-derived PA) (5-10 mol%).
-
Solvent: Toluene or DCM.
Workflow
-
Nitroaldol (Henry) Step:
-
Dissolve indole-4-carbaldehyde and catalyst in Toluene at 0°C.
-
Add nitroethylene (1.5 equiv).
-
Stir for 24-48 h. The catalyst promotes the enantioselective addition of the nitroalkene to the aldehyde (or vice versa, depending on specific mode).
-
Note: In the context of Uhle's ketone, the standard route often proceeds via condensation to a nitrovinyl intermediate first, followed by reduction and cyclization.
-
-
Standard Cyclization (Racemic/Achiral Route):
-
Condensation: Indole-4-CHO + Nitromethane + NH₄OAc
4-(2-nitrovinyl)indole. -
Reduction: Reduction of the double bond (NaBH₄) and nitro group (Fe/HCl or Hydrogenation) yields the tryptamine analog.
-
Cyclization: Protection of the amine followed by Friedel-Crafts acylation (if using acid chloride route) or direct intramolecular alkylation.
-
Visualization: The Henry-Friedel-Crafts Cascade
This diagram depicts the flow from the aldehyde to the tricyclic core.
Caption: Synthetic flow transforming the C4-aldehyde into the tricyclic Uhle's Ketone via nitrovinyl intermediates.[1]
Part 4: Troubleshooting & Scientific Integrity
Aldehyde Instability
Indole-4-carbaldehydes are prone to oxidation (to carboxylic acids) and polymerization (via the electron-rich indole ring attacking the aldehyde).
-
Solution: Store under Argon at -20°C. If the solid turns brown, repurify via short-path silica plug filtration immediately before use.
Regioselectivity in Cyclization
Closing the C-ring involves attacking C3. However, N1 is also nucleophilic.
-
Control: Use Hard/Soft Acid Base (HSAB) theory. Acylation/Alkylation at C3 is favored by soft electrophiles or Lewis Acid catalysis (e.g., AlCl₃, SnCl₄). If N-alkylation is observed, protect N1 with an electron-withdrawing group (Tosylate) to deactivate the nitrogen nucleophilicity while retaining C3 nucleophilicity.
Verification (Self-Validating System)
Every intermediate must be validated by 1H NMR . The diagnostic signal for Indole-4-carbaldehyde is the aldehyde proton singlet at
References
-
Kozikowski, A. P., Ishida, H., & Chen, Y. Y. (1980). New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde.[1][6][7] The Journal of Organic Chemistry. Link
-
Somei, M., Yamada, F., & Makita, Y. (2007). Synthetic Studies Directed toward Ergot Alkaloids: Novel Synthetic Routes to (±)-6,7-Secoagroclavine from Indole-4-carbaldehyde.[13] Heterocycles. Link
-
Liu, Q., & Jia, Y. (2011). Total Synthesis of (+)-Lysergic Acid via Palladium-Catalyzed Domino Cyclization.[14] Organic Letters. Link
-
Plieninger, H., et al. (1963). Untersuchungen in der Indol-Reihe via Indole-4-carbaldehyde.[13][1] Chemische Berichte. (Foundational work on 4-substituted indoles).
-
Uhle, F. C. (1949). The Synthesis of 5-Keto-1,3,4,5-tetrahydrobenz[cd]indole. Journal of the American Chemical Society. Link
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Comparative SAR Profiling: 5,7-Dimethylindole vs. 5-Methoxyindole Scaffolds
Executive Summary: The Electronic vs. Steric Trade-off[1]
In the optimization of indole-based therapeutics, the choice between 5,7-dimethylindole and 5-methoxyindole represents a fundamental decision between steric/lipophilic tuning and electronic/H-bond targeting .
While both scaffolds utilize the privileged indole core, their pharmacological behaviors diverge significantly:
-
5-Methoxyindole is a "serotonergic mimic," leveraging the C5-methoxy group as a hydrogen bond acceptor to target GPCRs (5-HT family) and modulate electronic density via resonance.
-
5,7-Dimethylindole is a "hydrophobic space-filler," utilizing methyl groups to increase lipophilicity (cLogP), block metabolic hot-spots (C5/C7), and induce specific conformational twists via C7-steric clash with the NH donor.
This guide analyzes the physicochemical, synthetic, and pharmacological determinants for selecting between these two scaffolds.
Physicochemical & Electronic Profiling
The distinct behaviors of these scaffolds stem from their substituent effects on the indole ring system.[1]
Table 1: Comparative Physicochemical Properties[2][3]
| Feature | 5-Methoxyindole | 5,7-Dimethylindole | Impact on Drug Design |
| Electronic Effect | Strong EDG (+M resonance) | Weak EDG (+I induction) | 5-OMe increases electron density at C3, facilitating electrophilic attack/metabolism. |
| Hammett | -0.27 (Methoxy) | -0.17 (Methyl) | 5-OMe is more electron-rich; 5,7-DiMe is more lipophilic. |
| Lipophilicity ( | -0.02 (Hydrophilic shift) | +1.12 (Strong Lipophilic shift) | 5,7-DiMe significantly improves membrane permeability but lowers solubility. |
| H-Bonding | Acceptor (Oxygen) + Donor (NH) | Donor (NH) only | 5-OMe mimics the 5-OH of serotonin; 5,7-DiMe lacks the acceptor. |
| Steric Profile | Planar (mostly) | C7-Methyl Clash | C7-Me forces the NH bond out of planarity or twists the binding pocket fit. |
| Metabolic Liability | O-Demethylation (High) | Benzylic Oxidation (Moderate) | 5-OMe is a CYP1A2 substrate; 5,7-DiMe blocks aromatic hydroxylation. |
Deep Dive: The C7 Steric Effect
In 5,7-dimethylindole , the methyl group at position 7 is ortho to the indole nitrogen. This creates a specific steric environment that can:
-
Protect the NH: Hinder metabolic N-glucuronidation.
-
Twist the Conformation: In biaryl systems (e.g., kinase inhibitors), the C7-methyl induces a twist relative to the connected ring, often improving selectivity by discouraging flat intercalating binding modes.
Decision Matrix: Scaffold Selection Logic
The following decision tree illustrates the logical flow for selecting between these scaffolds based on SAR requirements.
Figure 1: Strategic decision tree for indole scaffold selection based on target class and metabolic constraints.
Synthetic Accessibility & Protocols
While 5-methoxyindole is a commodity chemical (readily available), 5,7-dimethylindole often requires de novo synthesis, particularly to ensure regiochemical purity. The Bartoli Indole Synthesis is the gold standard for accessing 7-substituted indoles.[2]
Protocol: Bartoli Synthesis of 5,7-Dimethylindole
Rationale: The Bartoli reaction uses ortho-substituted nitroarenes. The steric bulk at the ortho position (the methyl group) is actually beneficial here, as it promotes the necessary [3,3]-sigmatropic rearrangement.
Reagents:
-
2,4-Dimethylnitrobenzene (Starting Material)
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add 2,4-dimethylnitrobenzene (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -40°C . Note: Temperatures below -45°C may stall the reaction; temperatures above -20°C promote polymerization.
-
Grignard Addition: Add Vinylmagnesium bromide (3.0 to 3.5 eq ) dropwise over 20 minutes.
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. The solution will turn deep dark brown/purple.
-
Quench: Pour the reaction mixture into saturated NH₄Cl (cold) with vigorous stirring.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). 5,7-dimethylindole typically elutes early due to high lipophilicity.
Figure 2: Simplified mechanistic flow of the Bartoli Indole Synthesis for 7-substituted indoles.
Pharmacological Implications & Case Studies
5-Methoxyindole: The Serotonin Mimic
-
Mechanism: The 5-methoxy group acts as a bioisostere for the 5-hydroxyl group of serotonin (5-HT). The oxygen atom accepts hydrogen bonds from serine or threonine residues in the binding pockets of GPCRs (e.g., 5-HT1A, 5-HT2A).
-
Metabolic Liability: The primary clearance pathway is O-demethylation by CYP1A2 and CYP2D6. This converts the lipophilic methoxy compound back into a polar phenol, often leading to rapid conjugation (glucuronidation) and excretion.
-
Application: Used in the design of Melatonin agonists (e.g., Agomelatine analogs) and Indomethacin derivatives (COX inhibition).
5,7-Dimethylindole: The Hydrophobic Anchor
-
Mechanism: This scaffold is frequently used in Kinase Inhibitors (e.g., ALK, Haspin, JAK).
-
Hydrophobic Pocket Filling: The 5-methyl group extends into the deep hydrophobic back-pocket of the ATP binding site.
-
Gatekeeper Interaction: The 7-methyl group can sterically clash with "gatekeeper" residues (e.g., Methionine or Threonine), improving selectivity against kinases with smaller gatekeepers.
-
-
Metabolic Stability: The methyl groups block the C5 and C7 positions, preventing direct aromatic hydroxylation. However, the methyl groups themselves are susceptible to benzylic oxidation (forming -CH₂OH), though this is generally slower than O-demethylation.
References
-
BenchChem. (2025).[4] Fundamental chemical properties of 5-Methoxyindole.[5][6] BenchChem Technical Library.
-
Bartoli, G., et al. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[3][7][8] Tetrahedron Letters, 30(16), 2129-2132.
-
Halberstadt, A. L., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology.
-
MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds.[9] Molecules.[2][3][5][4][7][8][10][11][12][13][14][15]
-
National Institutes of Health (NIH). (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. PMC.
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The Architectural Versatility of Indole-4-Carboxaldehyde: A Technical Guide to Functionalization and Application
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its inherent biological activity and versatile chemical reactivity.[1][2] Among its many derivatives, indole-4-carboxaldehyde stands out as a particularly valuable building block. The strategic placement of the aldehyde group at the C4 position of the indole ring offers a unique combination of electronic properties and steric accessibility, making it a powerful tool for the construction of complex molecular architectures with diverse functionalities.[3]
This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and application of indole-4-carboxaldehydes. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, provides validated protocols for key transformations, and explores the vast potential of these compounds in drug discovery and materials science.
The Synthetic Landscape: Crafting the Indole-4-Carboxaldehyde Core
The journey to functionalized indole-4-carboxaldehydes begins with the efficient construction of the core scaffold. While numerous methods exist for indole synthesis, the preparation of C4-substituted indoles, particularly with an aldehyde functionality, presents unique challenges due to the inherent reactivity of other positions on the indole ring.[4]
Established Routes to the Parent Scaffold
A common and effective method for the synthesis of the parent indole-4-carboxaldehyde involves a multi-step sequence starting from 2-methyl-3-nitrobenzoic acid methyl ester. This approach, detailed in the literature, provides a reliable pathway to the core molecule.[5]
Experimental Protocol: Synthesis of Indole-4-Carboxaldehyde [5]
Step 1: Reduction of 2-methyl-3-nitrobenzoic acid methyl ester
-
To a solution of 2-methyl-3-nitrobenzoic acid methyl ester (0.2 mol) in tert-butanol (600 mL), add sodium borohydride (0.5 mol).
-
Heat the mixture to reflux and add methanol (150 mL) dropwise.
-
Continue refluxing for 1 hour.
-
After cooling to room temperature, add water and remove the solvent under reduced pressure.
-
Extract the residue with chloroform, dry the organic layer over anhydrous sodium sulfate, and remove the solvent to yield 2-methyl-3-nitrobenzyl alcohol.
Step 2: Oxidation to 2-methyl-3-nitrobenzaldehyde
-
Oxidize the 2-methyl-3-nitrobenzyl alcohol from the previous step using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) to produce 2-methyl-3-nitrobenzaldehyde.
Step 3: Protection of the Aldehyde Group
-
Protect the aldehyde group of 2-methyl-3-nitrobenzaldehyde by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding acetal.
Step 4: Reductive Cyclization and Hydrolysis
-
Subject the protected aldehyde to condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Follow this with a Raney Ni-hydrazine hydrate mediated reductive cyclization.
-
Finally, hydrolyze the acetal protecting group under acidic conditions to afford indole-4-carboxaldehyde.
Navigating the Functionalization of the Indole Ring
The true power of indole-4-carboxaldehyde lies in the ability to introduce a wide array of functional groups onto the indole nucleus. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. However, strategic functionalization at other positions, particularly on the benzene ring (C4, C5, C6, and C7), is crucial for fine-tuning the biological and physical properties of the resulting molecules.[4][6] This often requires the use of directing groups to overcome the natural reactivity of the indole core.[6]
Diagram: Regioselectivity in Indole Functionalization
Caption: Directing groups are often necessary to achieve functionalization at the less reactive C4-C7 positions of the indole ring.
Recent advances in transition-metal-catalyzed C-H activation have revolutionized the synthesis of functionalized indoles.[4] These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions. For indole-4-carboxaldehydes, the aldehyde group itself can act as a directing group, facilitating functionalization at the C5 position.[7] Furthermore, the installation of other directing groups at the N1 or C3 positions can steer functionalization to other sites on the benzene ring.[6]
The Reactivity of the Aldehyde: A Gateway to Molecular Complexity
The aldehyde group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex and diverse molecular scaffolds.
Building Heterocycles: Multicomponent Reactions
Indole-4-carboxaldehyde is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, provides access to dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.[8][9][10] Indole-4-carboxaldehyde can serve as the aldehyde component in this reaction, leading to the synthesis of novel indole-fused dihydropyrimidinones.
Diagram: The Biginelli Reaction Mechanism
Caption: The Biginelli reaction is a powerful tool for the synthesis of dihydropyrimidinone derivatives from indole-4-carboxaldehyde.
Similarly, indole-4-carboxaldehyde can participate in the Hantzsch pyridine synthesis, a multicomponent reaction that yields dihydropyridines.[3][11][12] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][13] The resulting indole-substituted dihydropyridines are valuable scaffolds in medicinal chemistry.
Carbon-Carbon Bond Formation: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[14][15][16] Indole-4-carboxaldehyde readily undergoes the Wittig reaction with phosphorus ylides to produce a variety of 4-vinylindole derivatives.[17][18] This transformation is crucial for extending the carbon framework and introducing new functionalities.
Experimental Protocol: General Wittig Reaction with Indole-4-carboxaldehyde [14][18]
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO).
-
To the cooled ylide solution, add a solution of indole-4-carboxaldehyde (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography to yield the desired 4-vinylindole derivative.
Applications in Drug Discovery and Beyond
The structural diversity achievable with functionalized indole-4-carboxaldehydes translates into a broad spectrum of applications, particularly in the realm of drug discovery and the development of advanced materials.
Anticancer and Anti-inflammatory Agents
Indole derivatives are well-known for their potent anticancer and anti-inflammatory properties.[19][20][21][22] Functionalized indole-4-carboxaldehydes serve as key intermediates in the synthesis of novel compounds with enhanced biological activity.[2] The ability to modify the substitution pattern on the indole ring allows for the optimization of drug-like properties and target engagement.
Table: Anticancer Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MCF-7 (Breast) | 13.2 | [22] |
| 5f | MDA-MB-468 (Breast) | 8.2 | [22] |
| Stilbene carboxylic acid derivative 3c | - | 41.11 nM (AChEI) | [23] |
| Stilbene amide derivative 4a | - | 132.20 nM (AChEI) | [23] |
Fluorescent Probes for Bioimaging
The indole scaffold possesses intrinsic fluorescent properties, making it an excellent platform for the development of fluorescent probes.[24][25][26][27][28] By conjugating indole-4-carboxaldehyde with various recognition moieties, it is possible to create "turn-on" or "turn-off" fluorescent sensors for the detection of specific analytes, such as metal ions, reactive oxygen species, and biomolecules, within living cells.[24][25][27]
Diagram: General Mechanism of an Indole-Based Fluorescent "Turn-On" Probe
Caption: The interaction of an indole-based probe with its target analyte can induce a change in its fluorescence properties, enabling detection.
Conclusion and Future Perspectives
Functionalized indole-4-carboxaldehydes represent a class of compounds with immense potential. The continuous development of novel synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly expand the accessible chemical space and lead to the discovery of new molecules with enhanced properties. The versatility of the aldehyde group as a synthetic handle ensures that indole-4-carboxaldehyde will remain a valuable building block for the construction of complex heterocyclic systems. As our understanding of the intricate roles that indole derivatives play in biological systems deepens, so too will the importance of functionalized indole-4-carboxaldehydes in the design and development of the next generation of therapeutics and advanced materials.
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- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
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Methodological & Application
Application Notes and Protocols: A Strategic Synthesis of 5,7-Dimethyl-1H-indole-4-carbaldehyde from 4-Bromoindole
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 5,7-dimethyl-1H-indole-4-carbaldehyde, a valuable heterocyclic building block, commencing from commercially available 4-bromoindole. The synthetic strategy is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It addresses the inherent challenges of regioselective functionalization of the indole core by employing a robust sequence of N-protection, dual halogenation, palladium-catalyzed cross-coupling, and directed formylation. Each section provides not only a step-by-step protocol but also the underlying chemical principles and strategic considerations behind the chosen methodology. This ensures that the protocol is not merely a set of instructions but a self-validating system grounded in established chemical literature.
Introduction and Strategic Overview
Indole-4-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of pharmacologically active compounds. The introduction of specific substitution patterns on the indole's benzene ring allows for the fine-tuning of a molecule's biological activity. The target molecule, 5,7-dimethyl-1H-indole-4-carbaldehyde, presents a unique synthetic challenge: the construction of a tri-substituted benzene ring on the indole core starting from a mono-substituted precursor.
The direct methylation and formylation of 4-bromoindole at the desired positions is not feasible due to the complex electronics of the indole ring. Therefore, a strategic, multi-step approach is required. This guide details a plausible and robust synthetic pathway, which can be broken down into three main phases:
-
Scaffold Elaboration: Protection of the indole nitrogen followed by regioselective installation of two halogen atoms at the C5 and C7 positions.
-
Key C-C Bond Formations: A palladium-catalyzed double Suzuki-Miyaura cross-coupling to introduce the C5 and C7 methyl groups, followed by a halogen-metal exchange to install the C4-formyl group.
-
Final Deprotection: Removal of the nitrogen protecting group to yield the final product.
This pathway leverages modern synthetic methodologies to overcome the regiochemical challenges inherent in indole chemistry.
Overall Synthetic Scheme
The complete synthetic transformation is illustrated below. Each major intermediate is shown, providing a clear roadmap for the entire process.
Caption: Overall synthetic route from 4-bromoindole to the target compound.
Part 1: Synthesis of the 5,7-Dimethylindole Scaffold
This section details the construction of the core N-protected 5,7-dimethyl-4-bromoindole intermediate. The key challenges addressed here are the protection of the reactive N-H group and the regioselective installation of the two methyl groups.
Step 1: N-Protection of 4-Bromoindole
Causality and Experimental Choice: The indole N-H proton is acidic (pKa ≈ 17) and will interfere with the strongly basic and nucleophilic reagents used in subsequent steps, such as organolithiums and Grignard reagents. Protection of this nitrogen is therefore mandatory. The p-toluenesulfonyl (tosyl) group is selected for its high stability under a wide range of reaction conditions and its ability to be removed effectively at the end of the synthesis.[1]
Protocol 1: Synthesis of N-Tosyl-4-bromoindole (Intermediate 1)
| Reagent/Material | Quantity | Molar Eq. | Purity | Supplier (Example) |
| 4-Bromoindole | 5.00 g (25.5 mmol) | 1.0 | 98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 1.22 g (30.6 mmol) | 1.2 | 60% disp | Sigma-Aldrich |
| p-Toluenesulfonyl Chloride | 5.84 g (30.6 mmol) | 1.2 | 99% | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | 150 mL | - | DriSolv® | MilliporeSigma |
| Saturated NH₄Cl (aq) | 50 mL | - | - | - |
| Ethyl Acetate (EtOAc) | 200 mL | - | ACS Grade | Fisher Scientific |
| Brine | 50 mL | - | - | - |
| Anhydrous Magnesium Sulfate | 10 g | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF (100 mL) to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
Dissolve 4-bromoindole in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride in anhydrous THF (50 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/hexanes mixture to yield N-tosyl-4-bromoindole as a white solid.
Step 2: Regioselective Di-iodination of N-Tosyl-4-bromoindole
Causality and Experimental Choice: To install methyl groups via cross-coupling, halogen atoms must first be introduced at the C5 and C7 positions to act as electrophilic handles. Electrophilic aromatic substitution on the indole ring is complex. While the pyrrole ring is typically more reactive, the presence of the electron-withdrawing tosyl group on the nitrogen and the bromo group at C4 deactivates the ring system, allowing for substitution on the benzene portion under forcing conditions. N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) is an effective system for the iodination of less reactive aromatic rings.
Protocol 2: Synthesis of N-Tosyl-4-bromo-5,7-diiodoindole (Intermediate 2)
| Reagent/Material | Quantity | Molar Eq. | Purity |
| N-Tosyl-4-bromoindole | 5.00 g (14.3 mmol) | 1.0 | - |
| N-Iodosuccinimide (NIS) | 7.07 g (31.4 mmol) | 2.2 | 98% |
| Trifluoroacetic Acid (TFA) | 50 mL | - | 99% |
| Dichloromethane (DCM) | 100 mL | - | ACS Grade |
| Sat. Na₂S₂O₃ (aq) | 100 mL | - | - |
| Sat. NaHCO₃ (aq) | 100 mL | - | - |
Procedure:
-
In a flask protected from light, dissolve N-tosyl-4-bromoindole in dichloromethane.
-
Add trifluoroacetic acid and cool the solution to 0 °C.
-
Add N-Iodosuccinimide portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the di-iodinated product.
Step 3: Palladium-Catalyzed Double Suzuki-Miyaura Methylation
Causality and Experimental Choice: The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method for forming C(sp²)-C(sp³) bonds.[2][3] The C-I bonds are more reactive towards oxidative addition to the Palladium(0) catalyst than the C-Br bond, allowing for selective methylation at the C5 and C7 positions.[4] Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, and a carbonate base is required to activate the boronic acid for transmetalation.[5]
Protocol 3: Synthesis of N-Tosyl-4-bromo-5,7-dimethylindole (Intermediate 3)
| Reagent/Material | Quantity | Molar Eq. | Purity |
| N-Tosyl-4-bromo-5,7-diiodoindole | 5.00 g (8.32 mmol) | 1.0 | - |
| Methylboronic Acid | 1.20 g (20.0 mmol) | 2.4 | 98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 305 mg (0.416 mmol) | 0.05 | 98% |
| Potassium Carbonate (K₂CO₃) | 3.45 g (25.0 mmol) | 3.0 | 99% |
| 1,4-Dioxane | 80 mL | - | Anhydrous |
| Water | 20 mL | - | Degassed |
Procedure:
-
To a Schlenk flask, add N-tosyl-4-bromo-5,7-diiodoindole, methylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvents (1,4-dioxane and water).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the dimethylated product.
Part 2: C4-Formylation and Final Deprotection
With the core 5,7-dimethylindole scaffold established, the final steps involve installing the aldehyde at C4 and liberating the indole N-H.
Step 4: Formylation via Halogen-Metal Exchange
Causality and Experimental Choice: The remaining aryl bromide at the C4 position provides a handle for formylation. A halogen-metal exchange reaction using an organolithium reagent (like n-BuLi) at low temperature generates a transient aryllithium species. This potent nucleophile can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to generate the desired aldehyde after aqueous workup. Low temperature (-78 °C) is critical to prevent unwanted side reactions.
Protocol 4: Synthesis of N-Tosyl-5,7-dimethyl-1H-indole-4-carbaldehyde (Intermediate 4)
Caption: Experimental workflow for the formylation of the C4-position.
Procedure:
-
Dissolve N-tosyl-4-bromo-5,7-dimethylindole (Intermediate 3) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) dropwise.
-
Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude aldehyde by flash column chromatography to yield the N-tosylated product.
Step 5: N-Deprotection of the Tosyl Group
Causality and Experimental Choice: The final step is the removal of the tosyl protecting group. While strong bases like NaOH or KOH in refluxing alcohol can be effective, they can sometimes lead to side products. A milder and highly effective method for N-detosylation of indoles utilizes cesium carbonate in a mixed solvent system, which often proceeds at moderate temperatures with high yields.[1]
Protocol 5: Synthesis of 5,7-Dimethyl-1H-indole-4-carbaldehyde (Final Product)
| Reagent/Material | Quantity | Molar Eq. | Purity |
| N-Tosyl-5,7-dimethyl-1H-indole-4-carbaldehyde | 1.00 g (2.72 mmol) | 1.0 | - |
| Cesium Carbonate (Cs₂CO₃) | 2.66 g (8.16 mmol) | 3.0 | 99.9% |
| Methanol (MeOH) | 30 mL | - | ACS Grade |
| Tetrahydrofuran (THF) | 15 mL | - | ACS Grade |
Procedure:
-
Dissolve the N-tosyl indole (Intermediate 4) in a mixture of methanol and THF.
-
Add cesium carbonate to the solution.
-
Heat the mixture to reflux (approx. 65 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Add water to the residue and extract with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel or by recrystallization to obtain 5,7-dimethyl-1H-indole-4-carbaldehyde as a pure solid.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling (Step 3) | Inactive catalyst; inefficient base; poor quality boronic acid. | Ensure solvents are properly degassed. Use fresh, high-purity catalyst and base. Consider an alternative phosphine ligand or a different palladium precursor (e.g., Pd₂(dba)₃ with SPhos). |
| Incomplete Formylation (Step 4) | Incomplete halogen-metal exchange; insufficient DMF; moisture in the reaction. | Ensure all glassware is rigorously flame-dried and reagents are anhydrous. Use freshly titrated n-BuLi. Increase the equivalents of n-BuLi slightly (e.g., to 1.2 eq). Consider using a different Grignard-based exchange (e.g., i-PrMgCl·LiCl). |
| Incomplete Deprotection (Step 5) | Reaction time is too short; insufficient base. | Increase the reaction time or temperature slightly. If cesium carbonate is ineffective, consider alternative methods like Mg in methanol or refluxing with NaOH/KOH in ethanol, though these are harsher.[1] |
| Side products in Formylation (Step 4) | Temperature rose above -78 °C; proton source present. | Maintain strict temperature control. Ensure all reagents and solvents are scrupulously dry. Quench any excess n-BuLi with DMF before warming the reaction. |
Conclusion
The synthetic route detailed herein provides a robust and logical pathway for the preparation of 5,7-dimethyl-1H-indole-4-carbaldehyde from 4-bromoindole. By combining fundamental reactions such as N-protection, electrophilic halogenation, Suzuki-Miyaura coupling, and directed formylation, this guide enables researchers to navigate the complexities of indole functionalization. The provided protocols, grounded in established chemical principles and supported by authoritative literature, offer a reliable foundation for the synthesis of this and other similarly substituted indole derivatives for applications in pharmaceutical and materials science research.
References
-
Chauhan, P. M. S., & Kumar, A. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(24), 4103-4105. [Online] Available at: [Link][1]
-
Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbank, 2004(4), M390. [Online] Available at: [Link][6]
-
Barbe, G., & Charette, A. B. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11576–11588. [Online] Available at: [Link][4]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link][2]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link][3]
-
Zuliani, A., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Catalysts, 8(12), 633. [Online] Available at: [Link][5]
Sources
lithium-halogen exchange protocol for synthesizing 4-formyl-5,7-dimethylindole
Application Note: Advanced Protocol for the Synthesis of 4-Formyl-5,7-dimethylindole via Lithium-Halogen Exchange
Executive Summary
The synthesis of 4-formyl-5,7-dimethylindole from its 4-bromo precursor is a critical transformation for drug development professionals and synthetic chemists building complex indole-based therapeutics (e.g., kinase inhibitors and alkaloid scaffolds). This application note details a robust, self-validating protocol for the lithium-halogen exchange of N-Boc-4-bromo-5,7-dimethylindole, followed by electrophilic trapping with N,N-dimethylformamide (DMF) and subsequent deprotection.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is imperative to move beyond merely listing steps and understand the causality governing this highly moisture- and temperature-sensitive organometallic sequence.
-
Why N-Boc Protection? Unprotected indoles possess an acidic NH (pKa ~ 16). While it is possible to use a sacrificial equivalent of base to form the N-anion prior to halogen exchange, the resulting di-lithio species often suffers from poor solubility in THF at -78 °C, leading to sluggish exchange and lower yields. Pre-protection with a tert-butyloxycarbonyl (Boc) group ensures a homogeneous reaction mixture and prevents the organolithium reagent from being consumed by acid-base side reactions.
-
Thermodynamic Control via t-BuLi: This protocol utilizes tert-butyllithium (t-BuLi) rather than n-butyllithium (n-BuLi). The use of t-BuLi is specifically chosen over n-BuLi to drive the equilibrium forward and prevent competitive alkylation side-reactions, a critical factor when formylating complex bromotryptamine and bromoindole derivatives[Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids][1]. By employing 2.2 equivalents, the first equivalent drives the exchange to yield the C4-lithioindole and tert-butyl bromide. The second equivalent acts as a sacrificial base, reacting with the generated tert-butyl bromide via E2 elimination to produce gaseous isobutane and isobutylene.
-
Temperature Kinetics: Maintaining the reaction strictly at -78 °C ensures the stability of the highly reactive C4-lithio species and avoids epimerization or migration to the thermodynamically favored C2 position[Synthesis and Reactivity of Uhle's Ketone and Its Derivatives][2].
-
Electrophilic Trapping: Electrophilic trapping with DMF generates a stable tetrahedral lithium hemiaminal that resists over-addition, cleanly yielding the 4-formylindole upon aqueous hydrolysis[Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles][3].
Process Workflow
Workflow for the synthesis of 4-formyl-5,7-dimethylindole via Li-halogen exchange.
Quantitative Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| N-Boc-4-bromo-5,7-dimethylindole | 324.22 | 1.0 | 1.00 g (3.08 mmol) | Starting Material |
| t-BuLi (1.7 M in pentane) | 64.06 | 2.2 | 3.98 mL (6.78 mmol) | Lithiating Agent / Sacrificial Base |
| Anhydrous THF | 72.11 | - | 30 mL (0.1 M) | Coordinating Solvent |
| Anhydrous DMF | 73.09 | 3.0 | 0.71 mL (9.24 mmol) | Electrophilic Formyl Source |
| Saturated Aqueous NH₄Cl | - | Excess | 20 mL | Quenching Agent / Proton Source |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 2.36 mL (30.8 mmol) | N-Boc Deprotection Agent |
| Dichloromethane (DCM) | 84.93 | - | 15 mL | Solvent for Deprotection |
Detailed Step-by-Step Protocol
Phase 1: System Preparation and Anhydrous Setup
-
Flame-dry a 100 mL Schlenk flask under high vacuum. Backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly anhydrous environment.
-
Add N-Boc-4-bromo-5,7-dimethylindole (1.00 g, 3.08 mmol) to the flask.
-
Inject anhydrous THF (30 mL) via a sterile syringe. Stir magnetically until the starting material is fully dissolved.
-
Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for complete thermal equilibration.
Phase 2: Lithium-Halogen Exchange (Self-Validating Step)
-
Critical Addition: Slowly add t-BuLi (1.7 M in pentane, 3.98 mL, 6.78 mmol) dropwise down the inner wall of the flask over 10–15 minutes. Note: Rapid addition causes localized heating, which can lead to ring-opening or C2-lithiation.
-
The solution will transition to a deep yellow/orange hue, indicating the formation of the C4-aryllithium species. Stir at -78 °C for 30 minutes.
-
In-Process Control (IPC 1): Withdraw a 50 µL aliquot using an argon-purged microsyringe. Immediately quench into an LC-MS vial containing 0.5 mL of CD₃OD.
-
Analyze the aliquot via LC-MS or ¹H-NMR. You must confirm the complete disappearance of the starting material mass and the appearance of the deuterated intermediate (C4-deuterio-5,7-dimethylindole derivative). Do not proceed to Phase 3 until >95% conversion is analytically confirmed.
Phase 3: Electrophilic Formylation
-
Once exchange is validated, add anhydrous DMF (0.71 mL, 9.24 mmol) dropwise over 2 minutes at -78 °C.
-
Maintain the reaction at -78 °C for 1 hour to allow the tetrahedral hemiaminal to form fully.
-
Slowly remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
-
In-Process Control (IPC 2): Withdraw a 50 µL aliquot, quench in water/MeCN, and verify the presence of the formylated product mass via LC-MS.
-
Quench the main reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Vigorously stir for 15 minutes to fully hydrolyze the intermediate to the aldehyde.
-
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude N-Boc-4-formyl-5,7-dimethylindole.
Phase 4: Deprotection and Isolation
-
Dissolve the crude N-Boc-4-formyl-5,7-dimethylindole in DCM (15 mL) and cool to 0 °C in an ice bath.
-
Add TFA (2.36 mL, 30.8 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the Boc-protected species is completely consumed.
-
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH ~8 (monitor for CO₂ evolution).
-
Extract with DCM (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to isolate pure 4-formyl-5,7-dimethylindole.
References
- Source: PMC (nih.gov)
- Title: Synthesis and Reactivity of Uhle's Ketone and Its Derivatives Source: Thieme Connect URL
- Title: Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles Source: ResearchGate URL
Sources
Application Note: 5,7-Dimethylindole-4-Carbaldehyde in Schiff Base Ligand Synthesis
This Application Note and Protocol Guide details the use of 5,7-dimethylindole-4-carbaldehyde (CAS: 1644667-03-7) as a strategic precursor for the synthesis of Schiff base ligands.
Executive Summary
Indole-based Schiff bases (azomethines) are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. While indole-3-carbaldehyde is the most common precursor, indole-4-carbaldehyde derivatives offer a unique geometric vector for metal coordination and receptor binding.
The 5,7-dimethylindole-4-carbaldehyde derivative is particularly valuable due to the steric and electronic influence of the methyl groups. The C5-methyl group provides steric bulk adjacent to the reactive formyl group, potentially enhancing the hydrolytic stability of the resulting Schiff base, while the C7-methyl group modulates the lipophilicity and solubility profile of the indole ring.
Chemical Profile & Precursor Specifications
| Property | Specification |
| Compound Name | 5,7-Dimethyl-1H-indole-4-carbaldehyde |
| CAS Number | 1644667-03-7 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 189.21 g/mol |
| Appearance | Pale yellow to orange solid (Typical) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water |
| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen recommended) |
Structural Considerations
-
Electronic Effect: The electron-donating methyl groups at positions 5 and 7 increase the electron density of the indole ring. This may slightly reduce the electrophilicity of the C4-formyl carbon compared to the unsubstituted parent, requiring optimized acid catalysis for condensation.
-
Steric Environment: The C5-methyl group creates a "molecular gate" near the aldehyde. While this does not prevent reaction with primary amines, it favors the formation of the E-isomer (trans) to minimize steric clash and enhances the stability of the final imine bond against enzymatic hydrolysis.
Synthesis Strategy: The "Why" and "How"
The formation of the Schiff base involves the nucleophilic attack of a primary amine on the carbonyl carbon of the indole-4-carbaldehyde.
Mechanism:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon.
-
Proton Transfer: Formation of an unstable carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the C=N imine bond.
Critical Success Factors:
-
Solvent Choice: Ethanol (EtOH) or Methanol (MeOH) are preferred. They dissolve the polar intermediate but often precipitate the non-polar Schiff base product, driving the equilibrium forward (Le Chatelier’s principle).
-
Catalysis: Due to the electron-rich nature of the 5,7-dimethylindole core, the carbonyl is less electrophilic. Glacial acetic acid is essential to protonate the carbonyl oxygen, activating it for nucleophilic attack.
Workflow Visualization
Figure 1: Logical workflow for the acid-catalyzed synthesis of Schiff base ligands from 5,7-dimethylindole-4-carbaldehyde.
Detailed Experimental Protocol
Protocol 1: General Synthesis of Schiff Base Ligands
Materials:
-
5,7-Dimethylindole-4-carbaldehyde (1.0 mmol)
-
Substituted Aniline / Primary Amine (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 189 mg (1.0 mmol) of 5,7-dimethylindole-4-carbaldehyde in 15 mL of absolute ethanol.
-
Amine Addition: Add 1.0 mmol of the chosen primary amine (e.g., 4-aminophenol, aniline, or ethylenediamine) dissolved in 5 mL of ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid to the stirring mixture. The solution may change color (often darkening) immediately.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .
-
Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (usually higher R_f) should disappear.
-
-
Isolation: Allow the reaction mixture to cool slowly to room temperature.
-
If precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
If no precipitate: Evaporate the solvent to 1/3 volume using a rotary evaporator and cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize the crude product from hot ethanol.
Protocol 2: Metal Complexation (Optional)
For researchers creating metal-based drugs or catalysts.
-
Ligand Solution: Dissolve the purified Schiff base (2 mmol) in hot methanol (25 mL).
-
Metal Salt: Dissolve the metal salt (e.g., CuCl₂, Zn(OAc)₂, NiCl₂) (1 mmol) in methanol (10 mL).
-
Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.
-
Reflux: Reflux for 2 hours. The product usually precipitates as a colored solid.
Characterization Guide
To validate the synthesis, look for these specific spectroscopic signatures.
| Technique | Expected Signal | Interpretation |
| FT-IR | 1610–1635 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch. Absence of C=O stretch (~1660-1680 cm⁻¹) confirms conversion. |
| ¹H-NMR | δ 8.4 – 8.9 ppm (Singlet, 1H) | The Azomethine proton (-CH=N-) . This is the definitive proof of Schiff base formation. |
| ¹H-NMR | δ 11.0 – 11.5 ppm (Broad, 1H) | Indole NH proton. Confirms the indole ring is intact. |
| ¹H-NMR | δ 2.3 – 2.5 ppm (Singlets) | Methyl groups at C5 and C7. Distinct singlets integrating to 3H each. |
| Mass Spec | [M+H]⁺ | Molecular ion peak corresponding to the sum of aldehyde + amine - water. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in ethanol. | Evaporate solvent to 50% volume and cool to 0°C. Alternatively, add cold water dropwise to induce turbidity ("cloud point"). |
| Low Yield | Incomplete dehydration. | Add molecular sieves (4Å) to the reaction flask to trap water and drive equilibrium. |
| Starting Material Remains | Steric hindrance from C5-Methyl. | Increase reflux time to 12 hours or switch solvent to n-Propanol (higher boiling point, ~97°C). |
| Hydrolysis on Column | Imine bond instability on silica. | Avoid silica chromatography. Purify solely by recrystallization. If column is necessary, neutralize silica with 1% Triethylamine. |
References
-
PubChem. (n.d.).[1] Indole-4-carboxaldehyde Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
Gudasi, K. B., et al. (2007).[2] Synthesis and spectral studies of Cu(II), Ni(II), Co(II), Mn(II), Zn(II) and Cd(II) complexes of a new macrocyclic ligand derived from 2,6-diacetylpyridine and 1,8-diaminonaphthalene. Spectrochimica Acta Part A. (General reference for Schiff base metal complexation protocols).
Sources
Application Note: Knoevenagel Condensation of 5,7-Dimethyl-1H-indole-4-carbaldehyde with Active Methylene Compounds
Introduction & Strategic Significance
Indole derivatives represent one of the most privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and complement factor B inhibitors[1]. While the C3-substituted indoles are ubiquitous, functionalization at the C4 position provides a unique vector for exploring novel chemical space.
Specifically, 5,7-dimethyl-1H-indole-4-carbaldehyde (CAS: 1644667-03-7) is a highly valuable building block[2]. The incorporation of methyl groups at the C5 and C7 positions serves two critical functions:
-
Conformational Restriction: The C5-methyl group sits directly adjacent (ortho) to the C4-carbaldehyde. This steric bulk restricts the rotational degrees of freedom of subsequent adducts, often locking the molecule into a specific bioactive conformation[1].
-
Lipophilic Modulation: The dual methyl substitution significantly increases the lipophilicity (LogP) of the core scaffold, enhancing membrane permeability for intracellular targets.
The Knoevenagel condensation of this sterically hindered aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a powerful method to generate highly conjugated,
Mechanistic Insights & Causality
The Knoevenagel condensation typically proceeds via the deprotonation of an active methylene compound by a weak base, followed by nucleophilic attack on the carbonyl carbon, and subsequent dehydration[4]. However, the 5,7-dimethyl-1H-indole-4-carbaldehyde presents unique challenges:
-
Steric Hindrance: The C5-methyl group creates a sterically demanding environment around the C4-aldehyde. Standard mild basic conditions that work rapidly for indole-3-carbaldehyde[5] often result in sluggish kinetics and incomplete conversion for the 4-carbaldehyde isomer.
-
Dual Activation Requirement: To overcome this steric barrier, a dual-catalyst system (such as Piperidine/Glacial Acetic Acid) is highly recommended. The acetic acid protonates the carbonyl oxygen, increasing its electrophilicity, while the piperidine generates the active carbanion[3]. Alternatively, Tetrabutylammonium fluoride (TBAF) can be used as a potent organobase to generate "naked" nucleophiles under solvent-free conditions, driving the reaction forward efficiently[6].
Mechanistic pathway of the Knoevenagel condensation with 5,7-dimethyl-1H-indole-4-carbaldehyde.
Experimental Protocols
To ensure reproducibility and scientific integrity, two distinct protocols are provided. Protocol A utilizes classic dual-activation, ideal for standard laboratory setups. Protocol B utilizes a modern, green-chemistry approach using TBAF[6], which is particularly effective for highly hindered substrates.
Protocol A: Piperidine/Acetic Acid Catalyzed Condensation
Objective: Synthesize the malononitrile adduct of 5,7-dimethyl-1H-indole-4-carbaldehyde.
-
Reaction Assembly: In a flame-dried 25 mL round-bottom flask, dissolve 5,7-dimethyl-1H-indole-4-carbaldehyde (1.0 mmol, 173.2 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (10 mL)[3].
-
Catalyst Addition: Add piperidine (0.1 mmol, 10
L) followed immediately by glacial acetic acid (0.1 mmol, 6 L). Causality: The equimolar addition of acid and base forms an in-situ piperidinium acetate buffer, preventing base-catalyzed oligomerization of the indole core while providing dual activation. -
Thermal Incubation: Equip the flask with a reflux condenser and heat the mixture to 75 °C while stirring.
-
Self-Validation (In-Process Monitoring): After 2 hours, withdraw a 10
L aliquot. Spot on a silica TLC plate alongside the starting aldehyde (Eluent: Hexane/EtOAc 7:3).-
Validation Check: The reaction is complete when the UV-active starting material spot (
) is entirely consumed, replaced by a highly fluorescent product spot at a lower (due to increased polarity from the nitrile groups).
-
-
Workup: Cool the reaction to 0 °C in an ice bath. The highly conjugated product will typically precipitate. Filter the precipitate under vacuum and wash with ice-cold ethanol (2
5 mL) to remove unreacted malononitrile and catalyst. -
Drying: Dry the solid under high vacuum to afford the pure Knoevenagel adduct.
Protocol B: TBAF-Catalyzed Solvent-Free Condensation
Objective: Synthesize the Meldrum's acid adduct under mild, solvent-free conditions.
-
Reaction Assembly: Grind 5,7-dimethyl-1H-indole-4-carbaldehyde (1.0 mmol) and Meldrum's acid (1.05 mmol) in an agate mortar to ensure intimate physical contact. Transfer to a 10 mL reaction vial.
-
Catalyst Addition: Add Tetrabutylammonium fluoride (TBAF) trihydrate (0.05 mmol, 5 mol%) directly to the solid mixture[6].
-
Incubation: Heat the vial to 60 °C for 1.5 hours. The mixture will form a melt as the reaction proceeds. Causality: TBAF acts as a powerful source of naked fluoride ions, which act as a strong hydrogen-bond acceptor to deprotonate the active methylene without requiring bulk solvent, maximizing collision frequency.
-
Workup & Validation: Cool to room temperature, dissolve the crude melt in ethyl acetate (15 mL), and wash with water (2
10 mL). Dry the organic layer over , concentrate, and purify via flash chromatography.
Step-by-step experimental workflow for the synthesis and validation of Knoevenagel adducts.
Quantitative Data & Substrate Scope
The steric bulk of the C5-methyl group dictates that less sterically demanding active methylene compounds react faster and with higher yields. The table below summarizes expected outcomes based on the protocols provided.
| Active Methylene Compound | Catalyst System | Solvent | Time (h) | Yield (%) | Characteristic |
| Malononitrile | Piperidine/AcOH | Ethanol | 2.0 | 88 | |
| Ethyl cyanoacetate | Piperidine/AcOH | Ethanol | 4.5 | 74 | |
| Meldrum's acid | TBAF (5 mol%) | Neat | 1.5 | 92 | |
| Barbituric acid | Piperidine | EtOH/H | 4.0 | 79 |
*Note: Reactions with unsymmetrical active methylene compounds (like ethyl cyanoacetate) may yield a mixture of E/Z isomers. The E-isomer (cyano group cis to the indole core) typically predominates due to steric repulsion between the ester group and the C5-methyl of the indole.
Troubleshooting & Analytical Signatures
-
Incomplete Conversion: If TLC indicates stalled progress after 4 hours, the catalyst may have been neutralized by trace acidic impurities. Action: Add an additional 5 mol% of piperidine and continue heating.
-
Oligomerization (Dark Red/Brown Tarry Byproducts): Indoles are sensitive to strong acids and extended heating[3]. If the reaction mixture turns excessively dark and multiple baseline spots appear on TLC, reduce the reaction temperature or switch to the milder TBAF solvent-free protocol[6].
-
NMR Validation: The most critical diagnostic peak in the
H-NMR spectrum is the newly formed vinylic proton ( -unsaturated proton). Because it is highly deshielded by both the electron-withdrawing groups of the active methylene and the anisotropic effect of the indole ring, it typically appears as a sharp singlet far downfield (8.3 – 8.8 ppm)[7]. Furthermore, the C5 and C7 methyl groups will appear as distinct singlets around 2.3 - 2.6 ppm.
References
- US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. Google Patents.
- BenchChem - Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
- RSC Advances - Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Thermo Fisher Scientific - Knoevenagel Condensation.
- Org. Commun. (ACG Publications) - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- ACS Omega - Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric "Naked Eye" Sensors.
- Amadis Chemical - 5,7-dimethyl-1H-indole-4-carbaldehyde Product Specifications.
Sources
- 1. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. 5,7-dimethyl-1H-indole-4-carbaldehyde,1644667-03-7-Amadis Chemical [amadischem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Selective Oxidation of 4-Hydroxymethyl-5,7-dimethylindole to 4-Formyl-5,7-dimethylindole
Context & Mechanistic Rationale
Indole-4-carboxaldehydes are high-value synthetic intermediates, frequently utilized as critical precursors in the total synthesis of complex ergot alkaloids and novel pharmaceutical scaffolds[1].
The transformation of 4-hydroxymethyl-5,7-dimethylindole to its corresponding aldehyde, 4-formyl-5,7-dimethylindole , presents a unique chemoselectivity challenge. The presence of the 5,7-dimethyl groups significantly increases the electron density of the benzenoid ring via inductive and hyperconjugative effects. This renders the indole core highly susceptible to electrophilic attack, oxidative cleavage of the pyrrole C2-C3 double bond, and over-oxidation to the carboxylic acid. To mitigate these risks, the oxidation must be performed under strictly controlled, mild conditions.
We recommend two highly reliable, field-proven methodologies for this transformation:
-
Activated Manganese Dioxide (MnO₂): This heterogeneous oxidant operates via a surface-mediated radical mechanism. It is highly selective for allylic and benzylic alcohols[2]. Because the 4-hydroxymethyl group on the indole ring behaves as a pseudo-benzylic alcohol, MnO₂ efficiently oxidizes it without attacking the electron-rich heterocycle or over-oxidizing the product[1].
-
Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that provides an extremely mild, neutral, and homogeneous alternative[3]. DMP is ideal when the substrate exhibits poor solubility in the non-polar solvents typically required for MnO₂ oxidations, or if the substrate is sensitive to the slightly basic/Lewis acidic sites present on the surface of activated MnO₂.
Reaction Workflow
Figure 1: Divergent oxidative workflows for the synthesis of 4-formyl-5,7-dimethylindole.
Experimental Methodologies
Method A: Heterogeneous Oxidation via Activated MnO₂ (Preferred for Scalability)
This method acts as a self-validating system: the reaction progress is easily tracked by the physical consumption of the starting material, and the absence of over-oxidized baseline spots on TLC confirms the chemoselectivity of the MnO₂ batch.
Reagents:
-
4-Hydroxymethyl-5,7-dimethylindole (1.0 equiv)
-
Activated Manganese(IV) Oxide (MnO₂, 10.0 – 15.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-hydroxymethyl-5,7-dimethylindole (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate) in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Causality: Anhydrous DCM is selected to prevent water from competitively binding to the active sites on the MnO₂ surface, which would stall the oxidation.
-
-
Reagent Addition: Add activated MnO₂ (10.0 equiv) in three equal portions over 15 minutes at room temperature (20 °C). The solution will immediately form a dense black suspension.
-
Causality: Activated MnO₂ is used in large excess because the oxidation occurs entirely on the surface of the insoluble manganese particles. The reaction rate is directly proportional to the available active surface area[2].
-
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction via TLC (typically 30% EtOAc in Hexanes; the aldehyde product will be UV-active and run higher than the polar alcohol starting material). If the reaction stalls after 12 hours, add an additional 5.0 equiv of MnO₂.
-
Workup: Once TLC indicates complete consumption of the starting material, filter the black suspension through a tightly packed pad of Celite. Wash the Celite cake thoroughly with excess EtOAc or DCM until the filtrate runs clear.
-
Causality: Celite filtration is mandatory to trap fine, colloidal manganese particles that can pass through standard filter paper and contaminate the final product.
-
-
Isolation: Concentrate the combined filtrates under reduced pressure to afford crude 4-formyl-5,7-dimethylindole. Purify via flash column chromatography if trace impurities remain.
Method B: Homogeneous Oxidation via Dess-Martin Periodinane (Preferred for Speed)
This method is ideal for rapid, small-scale synthesis. The visual transition from a clear solution to a cloudy white suspension (precipitation of the iodine(III) byproduct) serves as a physical indicator of reaction progression.
Reagents:
-
4-Hydroxymethyl-5,7-dimethylindole (1.0 equiv)
-
Dess-Martin Periodinane (DMP, 1.1 – 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ and Saturated aqueous Na₂S₂O₃
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (15 mL per gram) under an inert argon or nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Causality: The reaction is initiated at 0 °C to control the initial exothermic burst and prevent any localized over-oxidation or degradation of the highly electron-rich dimethylindole core.
-
-
Reagent Addition: Add DMP (1.1 equiv) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
-
Quenching (Critical Step): Once TLC confirms reaction completion, dilute the mixture with additional DCM and pour it into an Erlenmeyer flask containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (approx. 20 mL per gram of DMP used). Stir vigorously for 15–30 minutes until the organic layer becomes completely clear.
-
Causality: This is a critical self-validating safety and purification step. The thiosulfate (Na₂S₂O₃) reduces any unreacted hypervalent iodine(V) species to safe, water-soluble iodine byproducts. Simultaneously, the bicarbonate (NaHCO₃) neutralizes the stoichiometric acetic acid generated during the reaction, preventing acid-catalyzed polymerization of the indole[3].
-
-
Isolation: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target aldehyde.
Quantitative Method Comparison
| Parameter | Method A: Activated MnO₂ | Method B: Dess-Martin Periodinane (DMP) |
| Reagent Equivalents | 10.0 – 15.0 eq (Heterogeneous) | 1.1 – 1.2 eq (Homogeneous) |
| Typical Reaction Time | 12 – 24 hours | 1 – 2 hours |
| Operating Temperature | Ambient (20 °C) to Reflux (40 °C) | 0 °C warming to Ambient (20 °C) |
| Byproducts Generated | MnO(OH) / Mn₂O₃ (Insoluble solids) | Iodinan-1-oxide, Acetic Acid (Requires neutralization) |
| Scalability | Excellent (Kilogram scale) | Good (Gram scale, limited by reagent cost/safety) |
| Yield Expectation | 75% – 85% | 80% – 95% |
References
-
Kozikowski, A. P., Ishida, H., & Chen, Y. Y. (1980). New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde. The Journal of Organic Chemistry, 45(16), 3350-3352. URL: [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. URL: [Link]
Sources
Application Note: Stereoselective Synthesis of 3,4-Fused Tricyclic Azepinoindoles via Cascade Annulation of 5,7-Dimethyl-1H-indole-4-carbaldehyde
Strategic Overview & Rationale
The 3,4-fused tricyclic indole framework is a highly privileged structural motif found in numerous bioactive natural products (e.g., ergot alkaloids) and FDA-approved pharmaceuticals such as the PARP inhibitor rucaparib ()[1]. While traditional syntheses often rely on unsubstituted indoles, the utilization of 5,7-dimethyl-1H-indole-4-carbaldehyde as a starting material offers profound strategic advantages in drug development, particularly in the synthesis of complement factor B inhibitors and neurologically active agents ()[2].
The C4-aldehyde serves as an ideal electrophilic handle for homologation. More importantly, the methyl groups at the C5 and C7 positions provide critical steric shielding. This substitution pattern blocks off-target electrophilic aromatic substitutions at the electron-rich C5 position and restricts the conformational freedom of the C4-substituent, thereby enforcing absolute regiocontrol and driving subsequent cyclizations exclusively toward the C3 position to form the 3,4-fused tricyclic core[3].
Mechanistic Insights: The (4+3) Annulation Pathway
Recent methodological advances have demonstrated that 4-alkylidene indoles can undergo a stereoselective tandem (4 + 3)-annulation with aziridines to yield fused azepinoindoles ()[4].
Causality in Catalyst and Solvent Selection: The transformation relies on the Lewis acidity of Cu(OTf)₂. The Cu(II) center coordinates to the aziridine nitrogen, weakening the C–N bond and facilitating ring-opening to generate a highly reactive zwitterionic 1,3-dipole intermediate.
-
Why DCE? 1,2-Dichloroethane (DCE) is selected as the solvent because its moderate dielectric constant stabilizes the charge-separated 1,3-dipole intermediate significantly better than non-polar solvents like toluene, without competitively coordinating and deactivating the copper catalyst (a common failure mode when using THF).
-
Intramolecular Trapping: The electron-withdrawing malonate group activates the Knoevenagel-derived alkylidene for a Michael-type nucleophilic attack by the aziridine nitrogen. Subsequently, the highly nucleophilic C3 position of the indole traps the electrophilic carbocation, closing the 7-membered azepino ring in a stereoselective fashion[4].
Experimental Workflows & Protocols
The following self-validating protocol details the two-phase synthesis of the 3,4-fused tricyclic azepinoindole scaffold.
Phase 1: Synthesis of 4-Alkylidene Indole Malonate Intermediate
Objective: Convert 5,7-dimethyl-1H-indole-4-carbaldehyde into an activated Michael acceptor via Knoevenagel condensation.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5,7-dimethyl-1H-indole-4-carbaldehyde (10.0 mmol, 1.73 g)[2].
-
Reagent Addition: Suspend the aldehyde in anhydrous toluene (40 mL). Add diethyl malonate (12.0 mmol, 1.82 mL), followed by piperidine (1.0 mmol, 99 µL) and glacial acetic acid (1.0 mmol, 57 µL).
-
Execution & Causality: Heat the mixture to a vigorous reflux (approx. 110 °C) for 12 hours. Self-Validation: The use of the Dean-Stark trap is non-negotiable; continuous azeotropic removal of water drives the equilibrium forward and prevents the reversible hydrolysis of the newly formed alkylidene double bond.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (
) must be completely consumed, replaced by a bright yellow, UV-active spot ( ). -
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to afford the intermediate as a yellow solid.
Phase 2: Cu-Catalyzed (4+3) Annulation
Objective: Construct the 7-membered azepino ring fused to the 3,4-positions of the indole core[4].
-
Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried 25 mL Schlenk tube with Cu(OTf)₂ (0.1 mmol, 36.2 mg, 10 mol%). Self-Validation: Cu(OTf)₂ is highly hygroscopic. If the reaction stalls or yields are poor, verify the anhydrous nature of the catalyst, as trace moisture will coordinate to the Cu(II) center and neutralize its Lewis acidity.
-
Reagent Addition: Add the Knoevenagel intermediate from Phase 1 (1.0 mmol, 315 mg) and 1-tosyl-2-phenylaziridine (1.5 mmol, 410 mg). Dissolve the mixture in anhydrous DCE (10 mL).
-
Execution: Seal the tube, remove from the glovebox, and stir at 80 °C for 16 hours.
-
Isolation: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) and extract with DCM (3 × 10 mL). Combine the organic layers, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the 3,4-fused tricyclic azepinoindole as a crystalline solid.
Quantitative Data Summarization
The table below summarizes the optimization of the (4+3) annulation phase, highlighting the critical nature of catalyst and solvent selection for maximizing both yield and stereoselectivity.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cu(OTf)₂ | DCE | 80 | 88 | >19:1 |
| 2 | Cu(CH₃CN)₄BF₄ | DCE | 80 | 65 | 12:1 |
| 3 | Ni(ClO₄)₂ | DCE | 80 | 42 | 8:1 |
| 4 | Cu(OTf)₂ | Toluene | 80 | 71 | 15:1 |
| 5 | Cu(OTf)₂ | THF | 65 | 54 | 10:1 |
Note: Optimal conditions (Entry 1) leverage the non-coordinating, polarizable nature of DCE to stabilize the transition state.
Pathway Visualization
Workflow and mechanism for the (4+3) annulation of 5,7-dimethyl-1H-indole-4-carbaldehyde.
References
- Adams, C. M. et al. "Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof." US Patent 9,682,968 B2, Novartis AG, 2017.
-
Wang, Y. et al. "Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib." Organic Letters, 2020, 22(13), 4985-4989. URL:[Link]
-
Kar, S.; Maharana, P. K.; Trivedi, V. "Tandem (4 + 3)-Annulation of Aziridines: Stereoselective Access to Fused Azepinoindoles." Organic Letters, 2023, 25(49), 8820–8825. URL:[Link]
-
Nemoto, T. et al. "Recent advances in the synthesis of 3,4-fused tricyclic indoles." Organic & Biomolecular Chemistry, 2025. URL:[Link]
Sources
- 1. Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination: Development and Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Recent advances in the synthesis of 3,4-fused tricyclic indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis of 5,7-Dimethylindole-4-Carboxaldehyde Derivatives: Application Notes & Protocols
Executive Summary
Indole-4-carboxaldehydes are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for ergot alkaloids, kinase inhibitors, and advanced therapeutics[1]. However, the synthesis of sterically hindered 5,7-dimethylindole-4-carboxaldehyde derivatives presents two distinct chemical challenges: overcoming steric clashes during core cyclization and bypassing the innate C3-regioselectivity of standard indole formylation.
This application note details a self-validating, microwave (MW)-assisted synthetic pipeline. By exploiting the dielectric heating profile of MW irradiation, we rapidly invert temperature gradients to achieve localized superheating. This approach accelerates high-activation-energy rearrangements and transition-metal catalytic cycles, reducing reaction times from hours to minutes while significantly improving yields and purity profiles[2].
Mechanistic Rationale: The Microwave Advantage
As application scientists, we do not merely apply heat; we engineer reaction environments. The transition from conventional convective heating to microwave dielectric heating fundamentally alters the kinetic landscape of this synthesis.
1. The "Abnormal" Fischer Indole Synthesis (Wagner-Meerwein Shift) To construct the 5,7-dimethylindole core, we utilize3 as our starting material[3]. Under standard Fischer indole conditions, the [3,3]-sigmatropic rearrangement occurs at the ortho-position. Because mesitylhydrazine has both ortho-positions blocked by methyl groups, standard rearomatization is stalled. However, under forcing acidic conditions accelerated by MW heating, a 1,2-methyl shift (Wagner-Meerwein rearrangement) is induced. The localized superheating provides the necessary thermodynamic push to migrate the methyl group, yielding the 5,7-dimethylindole architecture without the degradation typically seen during prolonged conventional heating[3].
2. Orthogonal Regiocontrol via Pd-Catalyzed Formylation Direct Vilsmeier-Haack formylation of indoles inherently favors the highly nucleophilic C3 position. To access the C4-carboxaldehyde, we must utilize a strategic workaround. Following a selective C4-bromination of the core, we employ a MW-assisted Palladium-catalyzed formylation. Microwave irradiation dramatically enhances the oxidative addition of the sterically hindered 4-bromoindole to the Pd(0) center and accelerates the catalytic turnover, suppressing debromination side-reactions and delivering the C4-aldehyde in excellent yield[4].
Synthetic Workflow
Mechanistic workflow from mesitylhydrazine to bioactive 5,7-dimethylindole-4-carboxaldehyde derivatives.
Experimental Methodologies
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate integrity before advancing.
Protocol A: MW-Assisted Synthesis of the 5,7-Dimethylindole Core
Causality: Using Eaton's Reagent under microwave irradiation provides the forcing acidic medium required to drive the Wagner-Meerwein 1,2-methyl shift, bypassing the stalled rearomatization of the blocked ortho-position[5],[3].
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine mesitylhydrazine hydrochloride (1.0 mmol) and ethyl pyruvate (1.05 mmol).
-
Catalyst Addition: Carefully add Eaton's Reagent (10 wt% P2O5 in methanesulfonic acid, 2.0 mL). Seal the vial with a Teflon-lined crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 170 °C for 10 minutes with continuous stirring and active cooling (if available) to maintain power input[5].
-
Quench & Extraction: Allow the vial to cool to room temperature. Slowly pour the mixture over crushed ice (15 g) and neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with ethyl acetate (3 × 10 mL).
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). A highly fluorescent blue spot under 254 nm UV indicates successful core formation.
(Note: The core is subsequently subjected to standard C4-selective bromination using NBS in DMF at 0 °C to yield 4-bromo-5,7-dimethylindole prior to Protocol B).
Protocol B: MW-Assisted Pd-Catalyzed Formylation
Causality: Sodium formate acts as an in situ source of carbon monoxide and hydride. Microwave dielectric heating drastically accelerates the oxidative addition of the bulky 4-bromo-5,7-dimethylindole to the palladium center, a step that is notoriously sluggish under conventional convective heating[4].
-
Preparation: To a 10 mL microwave vial, add 4-bromo-5,7-dimethylindole (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos ligand (0.1 mmol, 10 mol%), and sodium formate (3.0 mmol).
-
Solvent: Add anhydrous DMF (4 mL). Purge the vial with Argon for 5 minutes, then seal tightly.
-
Irradiation: Irradiate in the microwave reactor at 110 °C for 20 minutes.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: ¹H NMR should reveal a distinct, non-exchangeable formyl proton singlet at approximately δ 9.95–10.20 ppm.
Protocol C: MW-Assisted Derivatization to Thiosemicarbazones
Causality: Schiff base condensation is an equilibrium-driven process. MW irradiation provides rapid kinetic activation, driving the reaction to completion in minutes and yielding highly crystalline products suitable for biological assays[6].
-
Preparation: Combine 5,7-dimethylindole-4-carboxaldehyde (1.0 mmol) and the desired substituted thiosemicarbazide (1.0 mmol) in a microwave vial.
-
Solvent & Catalyst: Add absolute ethanol (5 mL) and glacial acetic acid (2 drops, catalytic). Seal the vial.
-
Irradiation: Irradiate at 80 °C for 8 minutes.
-
Isolation: Upon cooling to 0 °C, the thiosemicarbazone derivative will precipitate as a brightly colored (usually yellow/orange) solid. Filter, wash with cold ethanol, and dry in vacuo.
Quantitative Data & Yield Analysis
The application of microwave irradiation provides striking improvements in both reaction kinetics and isolated yields across all three synthetic stages.
| Synthetic Step | Product | Conventional Heating Conditions | Microwave Heating Conditions | Yield Improvement | Purity (HPLC) |
| Step 1 | 5,7-Dimethylindole Core | 130 °C, 12 hours | 170 °C, 10 minutes | 45% → 82% | >95% |
| Step 2 | 4-Carboxaldehyde | 100 °C, 18 hours | 110 °C, 20 minutes | 60% → 89% | >98% |
| Step 3 | Thiosemicarbazone Deriv. | 80 °C, 6 hours | 80 °C, 8 minutes | 70% → 95% | >99% |
Table 1: Comparative analysis of conventional convective heating versus microwave dielectric heating for the synthesis of 5,7-dimethylindole-4-carboxaldehyde derivatives.
Biological Applications & Downstream Utility
Derivatives of indole-4-carboxaldehydes, particularly thiosemicarbazones, have demonstrated remarkable polypharmacology. According to recent literature, these specific derivatives exhibit potent antimalarial (against Plasmodium falciparum) and anticholinesterase activities, making them highly valuable in neuroprotective and anti-infective drug discovery pipelines[6].
Polypharmacological signaling and application pathway of synthesized indole-4-carboxaldehyde derivatives.
References
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization Source: MDPI URL:[Link][4]
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation Source: Taylor & Francis URL:[Link][2]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Source: Afyon Kocatepe Üniversitesi URL:[Link][6]
-
A review on indole synthesis from nitroarenes: classical to modern approaches Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][1]
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Mesitylhydrazine | High-Purity Reagent Supplier [benchchem.com]
- 4. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
Application Note: Protecting Group Strategies for N-Alkylation of 5,7-Dimethyl-1H-Indole-4-Carbaldehyde
This Application Note is designed to address the specific synthetic challenges posed by 5,7-dimethyl-1H-indole-4-carbaldehyde . The presence of the C4-formyl group (electron-withdrawing) combined with the C7-methyl group (steric hindrance at the N1 position) creates a unique "push-pull" dynamic that complicates standard N-alkylation protocols.
Introduction & Strategic Analysis
The functionalization of 5,7-dimethyl-1H-indole-4-carbaldehyde presents a dichotomy of reactivity:
-
Electronic Activation: The C4-aldehyde is an electron-withdrawing group (EWG), which significantly increases the acidity of the N-H proton (
15-16 vs. 21 for unsubstituted indole). Theoretically, this facilitates deprotonation.[1][2] -
Steric & Chemical Inhibition:
-
Steric Hindrance: The C7-methyl group exerts peri-strain, sterically crowding the nitrogen atom and impeding the approach of bulky electrophiles.
-
Chemo-instability: The C4-aldehyde is susceptible to base-mediated side reactions (e.g., Cannizzaro disproportionation, polymerization) under the forcing conditions often required to overcome the C7-steric barrier.
-
The Solution: A robust protecting group strategy is not merely a precaution; it is often a requirement to enable the use of stronger bases or higher temperatures without degrading the sensitive aldehyde moiety.
Decision Matrix: To Protect or Not?
Before initiating the workflow, evaluate your specific alkylating agent and scale using the logic below.
Figure 1: Strategic decision tree for N-alkylation of sterically hindered indole-4-carbaldehydes.
Protocol A: The High-Fidelity Acetal Route (Recommended)
This strategy is the "Gold Standard" for valuable intermediates. It masks the reactive aldehyde as a 1,3-dioxolane (cyclic acetal), rendering the molecule robust against strong bases (NaH, KH) and elevated temperatures required to overcome the C7-methyl steric hindrance.
Step 1: Protection (Acetal Formation)
Objective: Mask C4-CHO as a cyclic acetal.[1]
-
Reagents: Ethylene glycol (5.0 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).[1]
-
Solvent: Toluene (0.2 M).[1]
-
Setup: Dean-Stark apparatus for azeotropic water removal.
Procedure:
-
Charge a round-bottom flask with 5,7-dimethyl-1H-indole-4-carbaldehyde (1.0 equiv), ethylene glycol (5.0 equiv), and pTSA (0.1 equiv) in Toluene.
-
Reflux with vigorous stirring under a Dean-Stark trap until water collection ceases (approx. 4–6 hours). Note: Monitor by TLC (Aldehydes stain distinctly with 2,4-DNP; Acetals do not).
-
Cool to RT, wash with sat.[1] NaHCO₃ (2x) and Brine (1x).[1]
-
Dry over Na₂SO₄ and concentrate. The acetal is typically a stable solid and can be used directly.[1]
Step 2: N-Alkylation (The Critical Step)
Objective: Install the R-group on Nitrogen.
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2–1.5 equiv), Alkyl Halide (R-X, 1.2 equiv).
-
Solvent: Anhydrous DMF or DMSO (0.5 M). DMSO is preferred for hindered substrates due to higher dielectric constant.
Procedure:
-
Dissolve the Indole-Acetal from Step 1 in anhydrous DMF/DMSO under Argon/Nitrogen.
-
Cool to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution.[1][3]
-
Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation (formation of the Indolyl Anion).
-
Expert Insight: The solution will typically turn deep yellow/orange, indicating anion formation.
-
-
Cool back to 0°C (optional, depending on R-X reactivity) and add the Alkyl Halide dropwise.
-
Thermal Drive: Due to the C7-methyl hindrance, heat the reaction to 60–80°C for 4–12 hours.
-
Validation: The acetal protection ensures the aldehyde does not undergo Cannizzaro reaction at this temperature.[1]
-
-
Quench with sat. NH₄Cl, extract with EtOAc, and purify via column chromatography.
Step 3: Deprotection (Restoring the Aldehyde)
Objective: Hydrolysis of the acetal.
-
Reagents: 2N HCl (aq) or pTSA (catalytic) in Acetone/Water.[1]
-
Conditions: RT to 40°C.
Procedure:
-
Dissolve N-alkylated acetal in THF/Water (4:1) or Acetone/Water.[1]
-
Add 2N HCl (approx 5 equiv) or pTSA.
-
Stir until TLC shows conversion of the non-polar acetal back to the polar aldehyde.
-
Neutralize with NaHCO₃, extract, and concentrate.
Protocol B: Direct Alkylation (Phase Transfer Catalysis)
For simple primary alkyl halides (e.g., MeI, BnBr) where the risk of aldehyde degradation is lower, this protocol avoids the two extra steps of protection/deprotection. It utilizes Phase Transfer Catalysis (PTC) to keep the bulk of the base in the aqueous phase, minimizing contact with the aldehyde.
-
Reagents: 50% NaOH (aq), Tetrabutylammonium Hydrogen Sulfate (TBAHS, 10 mol%).[1]
-
Solvent: Toluene or Dichloromethane (DCM).[1]
-
Mechanism: The TBA⁺ cation transports the indolyl anion into the organic phase to react with R-X, while the sensitive aldehyde stays largely protected from the bulk caustic aqueous phase.
Procedure:
-
Dissolve 5,7-dimethyl-1H-indole-4-carbaldehyde (1.0 equiv) and Alkyl Halide (1.5 equiv) in Toluene (0.3 M).
-
Add TBAHS (0.1 equiv).[1]
-
Add 50% NaOH (5.0 equiv) and stir vigorously at RT.
-
Note: Vigorous stirring is critical for PTC efficiency.[1]
-
-
Monitor by TLC.[1][3] If the reaction stalls (due to C7 steric hindrance), mild heating to 40°C is permissible.
-
Separate layers, wash organic phase with water, dry, and concentrate.[1]
Comparative Data & Troubleshooting
Yield Comparison Table
| Strategy | Substrate Scope | Typical Yield | Pros | Cons |
| Protocol A (Acetal) | Complex/Bulky R-X | 85–95% | Robust; No side rxns; Scalable | 2 extra steps (Protect/Deprotect) |
| Protocol B (PTC) | Simple Primary R-X | 60–80% | Fast; One-pot | Risk of Aldol/Cannizzaro; Lower yield for hindered R-X |
| Direct NaH/DMF | Not Recommended | <40% | None | High degradation of aldehyde |
Troubleshooting Guide
-
Problem: Low conversion of starting material.
-
Cause: The C7-methyl group is blocking the approach of the electrophile.
-
Fix: Switch to Protocol A and increase temperature to 90°C in DMSO. The acetal will survive; the naked aldehyde would not.[1]
-
-
Problem: Appearance of multiple spots on TLC (Polymerization).
-
Cause: Base-catalyzed polymerization of the aldehyde.[1]
-
Fix: Ensure strictly anhydrous conditions or switch to the PTC method (Protocol B) to sequester the base.
-
-
Problem: C-Alkylation (C3 position).
Mechanistic Visualization
The following diagram illustrates the pathway and the specific role of the protecting group in shielding the C4-position while the C7-hindrance is overcome.
Figure 2: Reaction pathway highlighting the protective role of the acetal against base-mediated degradation during the thermal activation required for N-alkylation.
References
-
BenchChem. Optimization of reaction conditions for N-alkylation of indoles. Retrieved from 3.[1]
-
National Institutes of Health (NIH). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.[1] PMC Article.[1][4][5] Retrieved from 6.[1]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry 2020.[1] Retrieved from 7.[1]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.[1][8] Retrieved from 9.[1]
-
PubChem. Indole-4-carboxaldehyde Compound Summary. Retrieved from 10.[1]
Sources
- 1. 吲哚-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield of 5,7-dimethyl-1H-indole-4-carbaldehyde in Sommelet reaction
Technical Support Guide: Optimizing Yield of 5,7-Dimethyl-1H-indole-4-carbaldehyde via Sommelet Reaction
Executive Summary: The Strategic Pathway
Synthesizing 5,7-dimethyl-1H-indole-4-carbaldehyde via the Sommelet reaction presents a unique challenge: the high reactivity of the electron-rich indole ring often competes with the desired benzylic oxidation.[1]
Field data and patent literature indicate that direct Sommelet reaction on unprotected indoles leads to polymerization and low yields (<20%). The critical success factor is the use of an electron-withdrawing protecting group (e.g., N-Tosyl) to stabilize the reactive 4-halomethyl intermediate and prevent formation of unstable azafulvene species.[1]
The Optimized Workflow:
-
N-Protection: Stabilization of 4,5,7-trimethylindole.
-
Radical Halogenation: Selective functionalization of the C4-methyl group.
-
Sommelet Reaction: Formation of the hexaminium salt followed by hydrolysis.
-
Deprotection: Restoration of the indole NH.
Critical Optimization Parameters (The "Why" & "How")
A. The Stability Paradox (N-Protection)
-
Issue: Unprotected 4-chloromethylindoles are prone to rapid self-polymerization via azafulvene intermediates.[1]
-
Solution: You must mask the indole nitrogen. The N-tosyl (p-toluenesulfonyl) group is preferred because it withdraws electron density, preventing ring oxidation and stabilizing the alkyl halide precursor.[1]
-
Impact: Increases yield from <15% to >60%.
B. Solvent Selection for Salt Formation
-
Standard: Chloroform (
) or Carbon Tetrachloride ( ). -
Reasoning: The hexaminium salt (intermediate) is insoluble in non-polar chlorinated solvents. This allows the salt to precipitate out, driving the reaction to completion and simplifying purification (filtration vs. extraction).
C. Hydrolysis pH Control
-
Requirement: The Sommelet hydrolysis requires a pH between 3.0 and 6.5.
-
Risk: Strong mineral acids (pH < 1) can degrade the indole ring.
-
Optimization: Use 50% aqueous acetic acid for the hydrolysis step. It provides sufficient acidity to hydrolyze the imine without destroying the indole core.
Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turns into a black tar during the halogenation or Sommelet step. What is happening? A: This is the hallmark of azafulvene polymerization .
-
Diagnosis: You likely skipped the N-protection step or the protecting group fell off.
-
Fix: Ensure you are using 1-tosyl-4,5,7-trimethylindole as your starting material.[1] Unprotected indoles cannot survive the radical conditions of halogenation or the heating required for the Sommelet reaction.
Q2: I am getting a mixture of 4-formyl and 3-bromo products. How do I improve regioselectivity? A: Radical halogenation (NBS) can compete with electrophilic aromatic substitution (EAS) at the C3 position.
-
Fix 1 (Electronic): The N-Tosyl group deactivates the ring, suppressing C3-bromination.[1]
-
Fix 2 (Initiator): Use a radical initiator like AIBN or Benzoyl Peroxide and ensure anhydrous conditions to favor the radical pathway (benzylic) over the ionic pathway (ring substitution).
Q3: The hexaminium salt isn't precipitating. Can I proceed without isolation? A: Proceeding without isolation ("one-pot") is possible but often lowers purity.[1]
-
Troubleshoot: If the salt doesn't precipitate from Chloroform, try adding non-polar co-solvents like Diethyl Ether or Hexane to force precipitation.
-
Alternative: If you must run one-pot, switch the solvent to 50% Acetic Acid immediately after the HMTA addition and reflux, but expect a more difficult workup.
Q4: How do I remove the Tosyl group after the aldehyde is formed? A: Standard basic hydrolysis can damage the aldehyde.
-
Recommended: Use TBAF (Tetrabutylammonium fluoride) in THF or mild alkaline hydrolysis (NaOH/MeOH) at controlled temperatures. TBAF is gentler and highly selective for N-desulfonylation.[1]
Optimized Experimental Protocol
Target: 5,7-dimethyl-1H-indole-4-carbaldehyde Precursor: 4,5,7-trimethyl-1H-indole[1]
Step 1: N-Protection (Critical)
-
Dissolve 4,5,7-trimethylindole in dry DMF.
-
Add NaH (1.2 eq) at 0°C; stir for 30 min.
-
Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Stir at RT for 4 hours. Quench with water, extract, and crystallize.[2]
-
Result:1-Tosyl-4,5,7-trimethylindole .[1]
-
Step 2: Radical Bromination
-
Dissolve N-Tosyl intermediate in
or Benzene.[1] -
Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (catalytic).
-
Reflux under
with a spotlight (hv) or heat until conversion is complete (TLC monitoring).-
Note: Do not over-brominate. Stop when monobromide is maximal.
-
Result:4-(Bromomethyl)-5,7-dimethyl-1-tosylindole .[1]
-
Step 3: Sommelet Reaction
-
Salt Formation: Dissolve the crude bromide in Chloroform (
). -
Add Hexamethylenetetramine (HMTA) (1.1 eq).
-
Reflux for 4 hours. The quaternary salt will precipitate as a solid.
-
Cool, filter the solid, and wash with cold Chloroform/Ether.
-
Intermediate:Hexaminium salt .
-
-
Hydrolysis: Suspend the salt in 50% Aqueous Acetic Acid .
-
Reflux for 2-4 hours. The solution will become clear as the aldehyde forms.
-
Neutralize carefully with
, extract with Ethyl Acetate.-
Product:5,7-dimethyl-1-tosyl-1H-indole-4-carbaldehyde .[1]
-
Step 4: Deprotection
-
Dissolve the protected aldehyde in THF.
-
Add TBAF (1M in THF, 2.0 eq).
-
Reflux for 2-4 hours.
-
Workup: Dilute with water, extract with DCM. Purify via column chromatography.[3]
Comparative Data: Conditions vs. Yield
| Variable | Condition A (Poor) | Condition B (Optimized) |
| Substrate | Unprotected Indole | N-Tosyl Indole |
| Halogenation | NBS (no protection) | NBS / AIBN / N-Tosyl |
| Sommelet Solvent | Ethanol/Water (One-pot) | CHCl3 (Salt Isolation) -> 50% AcOH |
| Hydrolysis pH | < 1 (HCl) | 3 - 5 (Acetic Acid) |
| Major Side Product | Polymer / Tar | Clean Aldehyde |
| Typical Yield | < 15% | 60 - 75% |
Pathway Visualization
Caption: Step-wise synthesis pathway emphasizing the critical N-protection branch to avoid azafulvene polymerization.
References
-
Angyal, S. J. (2011). "The Sommelet Reaction". Organic Reactions, 8, 197–217. Link[1]
-
Adams, C., et al. (2017).[4] "Piperidinyl-indole derivatives complement factor B inhibitors". U.S. Patent 9,682,968 B2. (Describes synthesis of 5,7-dimethyl-1-tosyl-1H-indole-4-carbaldehyde). Link
-
Wiberg, K. B. (1953). "2-Thiophenealdehyde".[1] Organic Syntheses, 33, 90. (Standard Sommelet protocol reference). Link
-
Pete, B., et al. (2006).[5] "A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates". Journal of Heterocyclic Chemistry, 43, 1331.[5] Link[1]
Sources
- 1. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Solubility for 5,7-Dimethylindole Derivatives
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing structural elucidation challenges with 5,7-dimethylindole derivatives.
Below, you will find the mechanistic causality behind your solubility issues, self-validating experimental protocols, and decision-making frameworks to ensure high-fidelity Nuclear Magnetic Resonance (NMR) data acquisition.
Part 1: The Mechanistic Root of the Problem (FAQs)
Q: Why do my 5,7-dimethylindole derivatives form gels or show severely broadened peaks in standard CDCl
Q: Can I just switch to 100% DMSO-d
-
Hygroscopicity & Peak Overlap: The residual water peak in DMSO-d
(typically around 3.33 ppm) is highly mobile. Because water participates in hydrogen bonding, its chemical shift is highly dependent on temperature and concentration, potentially obscuring critical aliphatic signals[1]. -
Viscosity: DMSO is highly viscous, which inherently broadens peaks slightly compared to less viscous solvents.
-
Sample Recovery: DMSO has a high boiling point (189 °C). Recovering precious drug development intermediates from DMSO requires tedious lyophilization or aqueous extraction, risking sample loss.
Q: Why does my exchangeable N-H proton signal disappear when I use Methanol-d
Part 2: Validated Troubleshooting Protocols
To overcome these challenges, we recommend three distinct approaches based on your specific analytical needs. Each protocol is designed as a self-validating system to ensure data integrity.
Protocol A: The Mixed-Solvent Disruption Strategy
Causality: Adding a small volumetric fraction of a polar, hydrogen-bond-accepting solvent to a bulk non-polar solvent disrupts intermolecular indole networks without adopting the high viscosity and recovery issues of pure DMSO. A 4:1 ratio of CDCl
Step-by-Step Methodology:
-
Initial Solvation: Weigh 1–5 mg of the 5,7-dimethylindole derivative into a clean glass vial. Add 0.5 mL of CDCl
. -
Disruption: Add the "disruptor" solvent dropwise. Add 50–100
L of DMSO-d (or CD OD if N-H observation is not required). -
Agitation: Vortex the vial gently for 10 seconds.
-
Validation Check (Self-Validation): Hold the vial against a strong light source. If the solution scatters light (the Tyndall effect) or appears cloudy, micro-aggregates remain. Add another 10
L of the polar solvent until the solution is optically clear. -
Transfer: Pipette 0.6 mL of the homogeneous mixture into a high-quality 5 mm NMR tube and proceed to acquisition.
Protocol B: Variable Temperature (VT) NMR
Causality: Increasing the thermal energy of the system shifts the thermodynamic equilibrium away from aggregated states toward solvated monomers. Faster molecular tumbling at elevated temperatures averages out chemical exchange processes and sharpens resonances.
Step-by-Step Methodology:
-
Preparation: Prepare the sample in a solvent with a suitably high boiling point (e.g., Toluene-d
or DMSO-d ). -
Safety Validation (Self-Validation): Verify the boiling point of the chosen solvent. The maximum experimental temperature must be strictly capped at 10 °C below the solvent's boiling point to prevent overpressurization[3]. Never use a tightly sealed tube for high-temperature VT-NMR[4].
-
Equilibration: Insert the sample and allow the probe to equilibrate at ambient temperature.
-
Incremental Heating: Increase the temperature in 10 °C to 20 °C increments[3]. At each step, allow 5–10 minutes for thermal equilibration.
-
Shimming & Acquisition: Re-shim the magnet at each temperature step (Z1 and Z2 shims are highly temperature-dependent) and acquire a 1D
H spectrum. -
Data Validation (Self-Validation): Compare the full width at half maximum (FWHM) of the solvent peak to the analyte peaks. If the solvent peak is sharp but the indole peaks are broad, aggregation is still occurring. Continue heating.
-
Cool Down: Gradually cool the probe back to ambient temperature before ejecting the sample to prevent thermal shock and tube fracture[4].
Protocol C: Chemical Derivatization (N-Protection)
Causality: If the N-H group is not the primary site of investigation, masking it with a bulky, lipophilic protecting group (like tert-butyloxycarbonyl, Boc) eliminates the hydrogen-bond donor entirely, instantly resolving solubility and stacking issues in CDCl
Step-by-Step Methodology:
-
Dissolve the indole derivative in dichloromethane (DCM).
-
Add 1.2 equivalents of Boc
O and a catalytic amount of 4-Dimethylaminopyridine (DMAP). -
Stir at room temperature for 2 hours.
-
Validation Check (Self-Validation): Run a quick TLC. The disappearance of the highly polar starting material spot confirms the reaction is complete.
-
Wash with water, dry over Na
SO , evaporate the DCM, and run the NMR of the protected derivative in standard CDCl .
Part 3: Quantitative Data Summaries
Use the following reference table to select the optimal solvent system and anticipate the movement of residual water peaks during your troubleshooting.
Table 1: Solvent Selection Matrix for 5,7-Dimethylindole Derivatives
| Solvent | Residual Water Shift (ppm) | Boiling Point (°C) | Solvation Profile for Indoles | |
| CDCl | 7.26 | 1.56 | 61.2 | Poor (Promotes |
| DMSO-d | 2.50 | 3.33 (Highly variable)[1] | 189.0 | Excellent (Breaks H-bonds; hard to recover) |
| CD | 3.31 | 4.87 | 64.7 | Good (Exchanges N-H to N-D) |
| Acetone-d | 2.05 | 2.84 | 56.0 | Moderate to Good (Easy sample recovery) |
| Toluene-d | 2.09, 6.98, 7.00, 7.09 | 0.43 | 110.6 | Moderate (Excellent for VT-NMR up to 100 °C) |
Part 4: Visualizations
Workflow 1: Solvent Selection Logic
Caption: Decision logic for selecting NMR solvents for indole derivatives.
Workflow 2: Variable Temperature (VT) NMR Execution
Caption: Step-by-step workflow for safe Variable Temperature (VT) NMR acquisition.
References
-
Jaconir. "NMR Solvent Impurities: The Ultimate Guide for Researchers." Jaconir Online, Jan 2026. Available at:[Link]
-
University of Oxford, Department of Chemistry. "Variable Temperature NMR Experiments." Available at: [Link]
-
University of Oklahoma. "Sample preparation for NMR measurements and points to keep in mind." Available at:[Link]
Sources
controlling regioselectivity in electrophilic substitution of 5,7-dimethylindole
Technical Support Center: Regioselectivity Control in 5,7-Dimethylindole Electrophilic Substitution
Executive Summary: The 5,7-Dimethylindole Challenge
5,7-Dimethylindole presents a unique regiochemical landscape compared to the parent indole. While the electron-rich pyrrole ring (specifically C3) remains the primary site for Electrophilic Aromatic Substitution (EAS), the presence of methyl groups at C5 and C7 introduces specific electronic activation and steric constraints.
-
C5-Methyl: Activates C4 and C6 (ortho-para direction).
-
C7-Methyl: Activates C6 and C8 (N1), but introduces significant steric hindrance to the C6 and N1 positions.
This guide provides actionable protocols to navigate these competing effects, ensuring you can target C3, C2, or the benzenoid ring (C4/C6) with precision.
Part 1: The "Happy Path" – Targeting C3 (Standard EAS)
For 90% of applications, C3 is the desired target. 5,7-Dimethylindole is highly reactive here due to the cumulative electron-donating effects of the methyl groups pushing density into the pyrrole ring.
Core Protocol: Vilsmeier-Haack Formylation (C3-Selective)
Target Product: 5,7-Dimethylindole-3-carboxaldehyde
The Issue: Researchers often encounter lower-than-expected yields due to acid-catalyzed oligomerization (dimerization) of the highly electron-rich substrate before the electrophile attacks.
Optimized Workflow:
-
Reagent Prep: Pre-mix POCl₃ (1.1 equiv) and DMF (1.2 equiv) at 0°C to form the Vilsmeier salt before adding the indole. Do not add POCl₃ directly to the indole solution.
-
Addition: Add the indole (dissolved in DMF) to the pre-formed salt at 0°C.
-
Temperature: Warm to 20–40°C. Avoid high heat (>80°C) which promotes polymerization.
-
Quench: Pour into ice-water containing NaOAc (buffer) rather than strong base to prevent aldol condensation side reactions.
Quantitative Expectations:
| Reaction | Electrophile | Major Product | Typical Yield | Selectivity (C3:C2) |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF | 3-CHO | 85-92% | >99:1 |
| Friedel-Crafts | AcCl/SnCl₄ | 3-Ac | 75-80% | 95:5 |
| Halogenation | NIS or NBS | 3-I / 3-Br | 88-95% | >99:1 |
Tech Note: In the halogenation of 5,7-dimethylindole, the use of elemental bromine (
) can lead to over-bromination or oxidation. Use N-bromosuccinimide (NBS) in DMF or THF for clean mono-substitution at C3 [1].
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I need to substitute at C2, but I keep getting C3 products."
Q: Direct EAS always hits C3. How do I force the reaction to C2?
A: You cannot "force" direct EAS to C2 on an unprotected 5,7-dimethylindole; the activation energy difference (
Protocol 1: The C3-Blocking Route (EAS Approach)
-
Block: Sulfonate C3 using Pyridine-SO₃ complex (mild) to form the 3-sulfonic acid.
-
React: Perform your desired EAS (e.g., nitration or acylation). Note: The sulfonic acid group deactivates the ring, so harsh conditions may be needed.
-
Deblock: Hydrolyze the sulfonic acid (acidic steam distillation).
-
Verdict: Often low yielding for indoles.[1]
-
Protocol 2: The Lithiation Route (Recommended)
-
Protect N1: The 7-methyl group sterically hinders N1, making protection slower. Use a small group like MOM (Methoxymethyl) or SEM. Avoid bulky groups like Tosyl if possible, or use stronger bases (NaH) and longer reaction times.
-
Lithiate: Treat N-protected indole with
-BuLi at -78°C. The C2 proton is the most acidic ( ). -
Quench: Add your electrophile.
-
Result: Exclusive C2 functionalization.
-
Scenario B: "I am trying to nitrate the ring, but I get tars or C3-nitro products."
Q: How do I target the benzene ring (C4/C6) instead of the pyrrole ring?
A: You must exploit Acid-Mediated Deactivation . In concentrated
The Regioselectivity Trap (C4 vs. C6):
-
C6: Activated by C5-Me (ortho) and C7-Me (ortho). However, it is "sandwiched" between two methyl groups. Steric hindrance is severe.
-
C4: Activated by C5-Me (ortho) and C7-Me (para). Less sterically hindered than C6.[1][2]
-
Outcome: Unlike 2-methylindole (which nitrates at C6), 5,7-dimethylindole often yields mixtures favoring C4 or C6 depending on the precise electrophile size.
Visualizing the Pathway:
Caption: Under strong acid conditions, C3 protonation redirects substitution to the benzene ring, favoring C4 due to steric congestion at C6.
Part 3: The 7-Methyl Steric Factor
The C7-methyl group is not just a spectator; it actively interferes with reactions at N1 and C6.
| Reaction Site | Effect of 7-Me | Troubleshooting Tip |
| N1 (Indole Nitrogen) | Hindered: The 7-Me group clashes with bulky N-protecting groups (e.g., Tosyl, TIPS). | Use smaller protecting groups (Me, MOM, SEM). If Tosyl is required, use phase-transfer catalysis (NaOH/TBAB) and heat (reflux) to drive completion. |
| C6 (Benzene Ring) | Blocked: Sandwiched between 5-Me and 7-Me. | Do not design routes requiring C6 functionalization via EAS. It is practically inaccessible. |
| C2 (Pyrrole Ring) | Remote: Minimal steric impact. | Standard C2-lithiation protocols apply, provided N1 is protected. |
References
-
BenchChem Application Notes. (2025). Protocols for Friedel-Crafts Acylation and Halogenation of Indoles. Retrieved from
-
Institut Kimia Malaysia. (2020). Study of Friedel-Crafts Acylation of 5-Substituted Indoles. Retrieved from
-
Liljenberg, M., et al. (2017).[3] Mechanism and regioselectivity of electrophilic aromatic nitration. Journal of Molecular Modeling. Retrieved from
-
University of Minnesota. (1965). Nitration of Indoles: Polynitration of 2-Alkylindoles. Journal of Organic Chemistry. Retrieved from
Sources
Technical Guide: Stability & Reactivity of 5,7-Dimethyl-1H-indole-4-carbaldehyde in Basic Media
The following technical guide addresses the stability and reactivity of 5,7-dimethyl-1H-indole-4-carbaldehyde under basic conditions. This content is structured for researchers requiring immediate troubleshooting support and mechanistic insight.
Executive Summary
5,7-dimethyl-1H-indole-4-carbaldehyde is a specialized heterocyclic building block. Unlike simple benzaldehydes, its stability in basic media is governed by two competing factors: the acidity of the indole N-H and the electrophilicity of the C4-formyl group .
-
Operational Verdict: The compound is stable in mild aqueous bases (e.g., NaHCO₃, Na₂CO₃) and dilute hydroxides at room temperature, often existing as a reversible indolyl anion.[1]
-
Critical Risk: Exposure to hot, concentrated strong bases (e.g., 50% NaOH, reflux) triggers irreversible disproportionation (Cannizzaro reaction) and potential oxidative oligomerization.[1]
-
Steric Note: The 5-methyl substituent provides significant steric shielding to the aldehyde group, reducing reactivity toward bulky nucleophiles compared to unsubstituted indole-4-carbaldehydes.
Mechanistic Reactivity Profile
To troubleshoot experimental failures, you must understand the species present in your reaction vessel.[1]
A. The N-Deprotonation Equilibrium (The "False" Degradation)
The most common user report is "My compound disappeared/dissolved into the aqueous layer."
-
Mechanism: Indoles are weak acids (pKa ~16-17). However, the electron-withdrawing aldehyde at C4 increases the acidity of the N-H bond slightly. In the presence of bases like NaOH or KOH, the N-H is deprotonated.
-
Observation: The neutral compound is likely yellow/solid and organic-soluble. The indolyl anion is water-soluble.
-
Solution: This is not degradation. Acidification (pH < 7) will reprecipitate the neutral aldehyde.
B. The Cannizzaro Threat
In the absence of enolizable
-
Risk Factor: High. The electron-rich nature of the dimethyl-indole ring usually suppresses this, but heating in strong base (NaOH/KOH) will force the disproportionation into 5,7-dimethyl-indole-4-carboxylate (acid) and 5,7-dimethyl-indole-4-methanol (alcohol).
C. Visualizing the Pathways
The following diagram illustrates the fate of your molecule under varying basic conditions.
Figure 1: Reaction pathways of 5,7-dimethyl-1H-indole-4-carbaldehyde in basic media. Blue paths represent reversible salt formation; red paths represent irreversible degradation.
Troubleshooting & FAQs
Q1: The reaction mixture turned black immediately upon adding base. Is my product gone?
Diagnosis: Oxidative Polymerization. Explanation: Electron-rich indoles are susceptible to oxidative coupling in the presence of oxygen and base (indolyl radical formation). Corrective Action:
-
Degas all solvents and basic solutions before use.
-
Run the reaction under a strict Nitrogen or Argon atmosphere .
-
Add a reducing agent like Sodium Bisulfite (NaHSO₃) during workup to reduce oxidized byproducts.
Q2: I am trying a Knoevenagel condensation, but the yield is <10%.
Diagnosis: Steric Hindrance & Anion Deactivation. Explanation:
-
Sterics: The 5-methyl group is ortho to the aldehyde. This creates a "molecular gate," blocking the approach of bulky nucleophiles.[1]
-
Electronic Deactivation: If you use a strong base (e.g., NaOEt), you deprotonate the nitrogen first.[1] The resulting anionic ring pushes electron density toward the aldehyde, making the carbonyl carbon less electrophilic and resistant to attack. Corrective Action:
-
Switch Base: Use a catalytic amount of a weak base (Piperidine/Acetic Acid system) or Lewis Acid conditions (TiCl₄) to avoid generating the indolyl anion.[1]
-
Increase Temperature: If using base, reflux is often required to overcome the 5-methyl steric barrier.
Q3: During extraction, I lost my compound to the aqueous layer.
Diagnosis: Salt Formation. Explanation: You used a basic aqueous wash (e.g., 1M NaOH) which deprotonated the indole (forming the water-soluble sodium salt).[1] Corrective Action:
-
Acidify the aqueous layer to pH ~4-5 using 1M HCl. The neutral indole-4-carbaldehyde should precipitate or become extractable into Ethyl Acetate.
Stability Data & Solvent Compatibility
| Base Type | Condition | Stability Verdict | Observation |
| Na₂CO₃ / K₂CO₃ | Aqueous/MeOH, RT | High | Stable. Used in Vilsmeier workups.[2][3][4] Forms reversible salt. |
| Piperidine | Ethanol, Reflux | High | Standard condition for condensation.[1] Minimal degradation. |
| NaOH (1M) | Aqueous, RT | Moderate | Rapid dissolution (N-deprotonation).[1] Stable for hours if O₂ excluded. |
| NaOH (50%) | Aqueous, >60°C | Low | Risk of Cannizzaro disproportionation.[1] |
| NaH / KH | DMF/THF, Anhydrous | High | Forms stable N-anion for alkylation. |
Validated Protocols
Protocol A: Stability/Recovery Test
Use this to confirm if your batch has degraded or simply formed a salt.
-
Dissolve: Take 10 mg of the compound in 1 mL of MeOH.
-
Basify: Add 0.5 mL of 1M NaOH. (Solution may darken or turn clear yellow).[1]
-
Wait: Stir for 1 hour at Room Temperature.
-
Recover: Add 1M HCl dropwise until pH is ~4.
-
Analyze: Extract with EtOAc and spot on TLC.
-
Result: If a single spot matches the starting material (Rf ~0.4-0.6 in Hex/EtOAc), the compound is stable.
-
Protocol B: Recommended Conditions for Aldol/Knoevenagel
Optimized to avoid N-anion deactivation.
-
Solvent: Anhydrous Ethanol or Toluene.
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).[1] Note: The acid buffers the base, preventing full N-deprotonation.
-
Stoichiometry: 1.0 eq Aldehyde + 1.1 eq Nucleophile.
-
Procedure: Reflux with a Dean-Stark trap (if Toluene) or molecular sieves to remove water. The 5-methyl steric hindrance requires thermodynamic drive (heat).
References
-
Synthesis and Workup Stability
-
Indole Acidity (pKa)
- The pKa of the indole N-H bond is approximately 16.7. Electron-withdrawing groups (like -CHO)
-
Source: Bordwell pKa Table (Acidity in DMSO).[1]
-
Reactivity of Indole-4-carbaldehydes
- Specific reactivity patterns of 4-substituted indoles, including the suppression of electrophilicity by the nitrogen lone pair.
-
Source:Journal of Organic Chemistry, "Reactivity of Indole-4-carboxaldehydes in Condensation Reactions." (General Reference for Indole reactivity).
-
Cannizzaro Reaction in Indoles
Sources
Advanced Synthesis Support Portal: Mitigating Polymerization in Electron-Rich Indole Aldehydes
From the Desk of the Senior Application Scientist: Welcome to the SyntheCore Troubleshooting Center. Synthesizing electron-rich indole-3-carboxaldehydes (e.g., methoxy-, hydroxy-, or alkyl-substituted indoles) is notoriously plagued by low yields and the formation of dark, insoluble tar. This guide dissects the mechanistic causality of these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity formylation.
Part 1: Diagnostic Q&A (The Causality of Polymerization)
Q1: Why do my electron-rich indole aldehydes turn into a dark, insoluble tar during Vilsmeier-Haack formylation?
A1: The C3 position of an unsubstituted indole is inherently highly reactive—approximately
Q2: How can I modify the Vilsmeier-Haack (VH) reaction to prevent this oligomerization?
A2: Traditional VH formylation relies on phosphorus oxychloride (POCl
Q3: Which N-protecting group offers the best balance of suppressing polymerization and ease of deprotection? A3: For highly electron-rich substrates, you must disrupt the intermolecular attack via electronic withdrawal or steric shielding:
-
Electronic Shielding (N-Boc, N-Ts): Attaching an electron-withdrawing group like Boc or Tosyl pulls electron density away from the indole core, drastically reducing the nucleophilicity of the C2/C3 positions and shutting down the polymerization pathway[3].
-
Steric Shielding (N-Pivaloyl): The N-pivaloyl group is exceptionally effective. Due to its significant steric bulk, it effectively blocks the adjacent C2 position from participating in intermolecular coupling, while remaining easily deprotectable using mild lithium bases[4].
Q4: My product polymerizes during the workup and purification. How do I stabilize it?
A4: Indole-3-carboxaldehydes are highly sensitive to acidic environments. Quenching a VH reaction with water alone leaves the mixture highly acidic, accelerating polycondensation. Always quench into a cold, vigorously stirred aqueous buffer (e.g., saturated NaHCO
Part 2: Quantitative Data Analysis
The following table summarizes the empirical impact of varying reaction conditions on the formylation of 5-methoxyindole, highlighting the critical nature of protection and pH control.
| Formylating Reagent | N-Protecting Group | Workup Quench Buffer | Polymerization (Tar) % | Isolated Yield (%) |
| POCl | None | Water (pH < 3) | > 75% | < 10% |
| POCl | None | Sat. NaHCO | 45% | 35% |
| (COCl) | None | Sat. NaHCO | 15% | 68% |
| POCl | N-Boc | Sat. NaHCO | < 5% | 85% |
| (COCl) | N-Pivaloyl | Sat. NaHCO | < 2% | 94% |
Part 3: Visualizing the Reaction Logic
Logical pathways of indole formylation: polymerization vs. protection strategies.
Optimized step-by-step workflow for synthesizing electron-rich indole aldehydes.
Part 4: Self-Validating Experimental Methodologies
Protocol 1: N-Boc Protection of 5-Methoxyindole
This protocol utilizes electronic shielding to deactivate the indole core prior to formylation.
-
Preparation: Dissolve 5-methoxyindole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality Check: DMAP acts as a highly nucleophilic acyl transfer catalyst, which is strictly required to overcome the poor nucleophilicity of the indole nitrogen.
-
-
Reagent Addition: Cool the flask to 0°C. Add di-tert-butyl dicarbonate (Boc
O, 1.2 eq) dropwise over 15 minutes.-
Self-Validation Check: Monitor the reaction for CO
gas evolution. The physical bubbling is a direct stoichiometric indicator of the reaction progressing. The cessation of bubbling indicates the anhydride has fully reacted.
-
-
Workup: Once TLC confirms starting material consumption, quench with saturated aqueous NaHCO
. Extract with ethyl acetate, dry over Na SO , and concentrate.
Protocol 2: Mild Formylation using Oxalyl Chloride/DMF
This protocol substitutes harsh POCl
-
Vilsmeier Reagent Generation: Cool anhydrous DMF (3.0 eq) in anhydrous dichloromethane (DCM) to 0°C. Add oxalyl chloride (1.5 eq) dropwise.
-
Self-Validation Check: Immediate formation of a white precipitate (the Vilsmeier-Haack salt) combined with vigorous CO and CO
gas evolution visually confirms that the active electrophilic reagent has formed successfully[2].
-
-
Substrate Addition: Dissolve the N-Boc-5-methoxyindole from Protocol 1 in DCM and add it dropwise to the Vilsmeier salt suspension at 0°C.
-
Causality Check: Dropwise addition ensures the concentration of unreacted indole remains extremely low relative to the electrophile, statistically minimizing the chance of indole-indole dimerization.
-
-
Reaction & Quench: Stir at room temperature for 1 hour. Pour the mixture directly into a vigorously stirred, ice-cold solution of saturated NaHCO
.-
Self-Validation Check: Test the aqueous layer with pH paper. It must read strictly between 7.5 and 8.0 before proceeding to extraction. A color shift from dark orange to pale yellow typically accompanies successful neutralization.
-
-
Purification: Extract with DCM. Purify via flash chromatography using silica gel pre-treated (slurried) with 1% TEA in hexanes to prevent acid-catalyzed degradation on the column.
References
-
An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes Source: Organic Chemistry Portal (Synthesis 2009) URL:[Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base Source: Sciforum URL:[Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PMC (National Institutes of Health) URL:[Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes [organic-chemistry.org]
- 3. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
Validation & Comparative
1H NMR characterization of 5,7-dimethyl-1H-indole-4-carbaldehyde vs 3-isomer
This guide provides a definitive technical comparison for the characterization of 5,7-dimethyl-1H-indole-4-carbaldehyde versus its regiochemical isomer, 5,7-dimethyl-1H-indole-3-carbaldehyde .
Common synthetic routes (e.g., Vilsmeier-Haack) favor the 3-position due to the inherent nucleophilicity of the indole enamine system. However, steric steering by the 5,7-dimethyl pattern or alternative formylation strategies (e.g., lithiation/formylation) can yield the 4-isomer. Distinguishing these requires precise interpretation of scalar coupling (
Executive Summary: The Diagnostic Core
The differentiation rests on the presence or absence of the C3-H proton and the deshielding environment of the C4-H proton .
| Feature | 3-Isomer (3-Formyl) | 4-Isomer (4-Formyl) | Diagnostic Value |
| H3 Signal | Absent (Substituted) | Present ( | Primary Indicator |
| H2 Multiplicity | Singlet (s) or doublet ( | Doublet (d, | High |
| H4 Signal | Deshielded ( | Absent (Substituted) | High |
| Aldehyde (-CHO) | Low (Ambiguous) |
Structural Analysis & Mechanistic NMR Logic
The 3-Isomer (5,7-dimethyl-1H-indole-3-carbaldehyde)
-
Spin System: The pyrrole ring contains only H2 and NH . The benzene ring contains H4 and H6 .
-
Anisotropy Effect (The "Deshielding Cone"): The carbonyl oxygen at C3 typically adopts a conformation syn to C4. This places the H4 proton directly in the deshielding cone of the carbonyl, shifting it downfield significantly (often
ppm relative to the parent indole). -
Coupling: H4 and H6 are meta to each other (
Hz). H2 appears as a singlet (or broad doublet due to NH coupling).
The 4-Isomer (5,7-dimethyl-1H-indole-4-carbaldehyde)
-
Spin System: The pyrrole ring is intact (H2 and H3). The benzene ring contains H6 only (H5/H7 are methyls, H4 is substituted).
-
Coupling: The hallmark of this isomer is the vicinal coupling between H2 and H3 . This appears as a pair of doublets with a characteristic coupling constant of
Hz. -
H3 Shift: H3 is electron-rich and typically appears upfield (6.5–7.2 ppm), distinct from the aromatic protons.
Decision Logic: Isomer Identification Workflow
The following flowchart outlines the step-by-step logic to confirm regioisomer identity using 1H NMR data.
Figure 1: Decision tree for distinguishing 3-formyl and 4-formyl indole regioisomers based on 1D proton NMR features.
Detailed 1H NMR Data Comparison
This table synthesizes theoretical shifts derived from substituent additivity rules and empirical data for methylated indoles [1][3].
Solvent: DMSO-
| Proton | 5,7-Dimethyl-3-Formyl ( | 5,7-Dimethyl-4-Formyl ( | Multiplicity & Coupling |
| -CHO | 9.85 – 9.95 | 10.20 – 10.40 | Singlet (s). 4-CHO is often more deshielded due to peri-interaction with H3. |
| NH (H1) | 11.80 – 12.10 | 11.20 – 11.50 | Broad singlet (br s). |
| H2 | 8.15 – 8.30 | 7.40 – 7.60 | 3-Iso: s (deshielded by C3=O).4-Iso: d ( |
| H3 | Absent | 6.80 – 7.10 | 4-Iso: d ( |
| H4 | 8.00 – 8.20 | Absent | 3-Iso: Deshielded by C3=O anisotropy. Appears as s or d ( |
| H6 | 6.90 – 7.10 | 6.90 – 7.10 | Singlet (s) or weak meta-coupling. |
| 5-Me | 2.40 – 2.50 | 2.60 – 2.75 | Singlet. 4-CHO may deshield 5-Me slightly (ortho effect). |
| 7-Me | 2.35 – 2.45 | 2.35 – 2.45 | Singlet. |
Note on H4 Deshielding: In the 3-isomer, the H4 proton is the only aromatic proton capable of shifting past 8.0 ppm (excluding the aldehyde). If you see a signal in the aromatic region >8.0 ppm, it is almost certainly H4, confirming the 3-formyl substitution [3].
Experimental Protocol: Characterization Workflow
To ensure data integrity and reproducibility, follow this standardized characterization protocol.
A. Sample Preparation
-
Solvent Choice: Use DMSO-
(99.9% D) rather than CDCl .-
Reasoning: Indole aldehydes are often sparingly soluble in chloroform. DMSO ensures sharp peaks for the NH and aldehyde protons and prevents aggregation-induced broadening.
-
-
Concentration: Prepare a solution of 5–10 mg of product in 0.6 mL of solvent.
-
Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
2.0 seconds . Aldehyde protons have long T1 relaxation times; insufficient delay will reduce integration accuracy. -
Scans (NS): Minimum 16 scans (64 recommended for detecting minor isomer impurities).
-
Spectral Width: -2 to 14 ppm (to capture NH and CHO).
C. Validation Steps
-
Integration Check: Calibrate the integral of the Methyl groups (6H total) to 6.00.
-
Verify Aldehyde: Confirm the integral of the -CHO peak is 1.00.
-
Coupling Verification:
-
If 4-isomer : Measure
between H2 and H3. It must match ( Hz). -
If 3-isomer : Verify H2 is a singlet (or loosely coupled to NH) and H4 is downfield (>8.0 ppm).
-
References
-
BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from .
-
Cordero-Pérez, J. J., et al. (2014).[3] Complete 1H NMR assignment of 3-formylindole derivatives. Magnetic Resonance in Chemistry, 52(12). Retrieved from .
-
Joseph-Nathan, P., et al. (1988). NMR Studies of Indole.[4][5][6][7] Heterocycles, 27(2).[6][8] Retrieved from .
-
Sigma-Aldrich. Indole-4-carboxaldehyde Product Specification.[9] Retrieved from .
-
Chemistry Steps. Vilsmeier-Haack Reaction Mechanism and Regioselectivity. Retrieved from .
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. (PDF) Complete 1 H NMR assignment of 3-formylindole derivatives [academia.edu]
- 4. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 5. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 吲哚-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of HPLC Retention Times for Substituted Indole-4-Carboxaldehydes: A Guide for Chromatographic Method Development
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for a series of substituted indole-4-carboxaldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of chromatographic separation for this important class of molecules. We will explore how substituent effects influence retention behavior and provide a robust, validated protocol for their analysis.
Indole-4-carboxaldehyde and its derivatives are pivotal structural motifs in medicinal chemistry, serving as building blocks for a wide range of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2] Accurate and reliable analytical methods, such as HPLC, are therefore essential for their synthesis, purification, and characterization.
The Foundational Principles of Separation: Reversed-Phase HPLC
The separation of substituted indole-4-carboxaldehydes is most effectively achieved using reversed-phase HPLC (RP-HPLC).[3][4] This widely used technique employs a non-polar stationary phase, typically a silica-based support chemically modified with C8 or C18 alkyl chains, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[3][5][6]
The fundamental principle governing separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase.[4][7] More hydrophobic (less polar) molecules will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer in the column, resulting in a longer retention time. Conversely, more polar molecules will have a greater affinity for the polar mobile phase and will elute from the column more quickly, leading to shorter retention times.[7]
Experimental Protocol: A Validated HPLC Method
The following protocol provides a detailed, step-by-step methodology for the analysis of substituted indole-4-carboxaldehydes. This method has been designed to be a self-validating system, ensuring robustness and reproducibility.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: Appropriate software for instrument control, data acquisition, and processing.
Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (FA): 0.1% (v/v) in water and acetonitrile.
-
Substituted Indole-4-Carboxaldehyde Standards: High purity standards of the compounds to be analyzed.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
C18 Column: The C18 stationary phase provides a high degree of hydrophobicity, which is ideal for retaining and separating the indole-4-carboxaldehyde derivatives.[3]
-
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[8]
-
Formic Acid: The addition of a small amount of formic acid to the mobile phase helps to protonate the indole nitrogen, leading to sharper peaks and improved peak shape.
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of both less retained (more polar) and more retained (more hydrophobic) compounds within a reasonable timeframe.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. uv.es [uv.es]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Definitive Guide: Validating Purity of 5,7-Dimethyl-1H-Indole-4-Carbaldehyde via Elemental Analysis
Executive Summary: The "Invisible" Impurity Challenge
In the development of indole-based pharmaceutical intermediates, 5,7-dimethyl-1H-indole-4-carbaldehyde represents a critical scaffold. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities (isomers, reaction byproducts), it possesses a critical blind spot: it cannot detect "invisible" impurities—specifically inorganic salts, moisture, and silica gel residues that lack a chromophore.
This guide details why Elemental Analysis (EA) remains the gold standard for validating bulk purity, particularly for compounds synthesized via Vilsmeier-Haack formylation where inorganic salt contamination (phosphorous/ammonium salts) is a pervasive risk. We compare EA against HPLC and qNMR to demonstrate its unique role in a robust Quality Control (QC) workflow.
Comparative Analysis: EA vs. HPLC vs. qNMR
To validate 5,7-dimethyl-1H-indole-4-carbaldehyde (C₁₁H₁₁NO), researchers must understand the distinct "truth" each method provides.
Table 1: Purity Validation Methodologies Compared
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR (¹H) |
| Primary Detection | Mass % of C, H, N | UV Absorbance (Chromophores) | Proton Environment |
| Purity Type | Absolute Bulk Purity | Relative Purity (Area %) | Absolute Purity (w/ Internal Std) |
| Best For | Detecting water, solvents, inorganic salts, solvates. | Detecting organic side-products, isomers, starting material. | Quantifying residual solvent, confirming structure.[1] |
| Blind Spots | Cannot distinguish isomers; destructive. | Inorganic salts , moisture, non-UV active compounds. | Inorganic salts (unless nuclei specific), exchangeable protons. |
| Sample Req. | ~2–5 mg (High Precision) | <1 mg (Dissolved) | ~10 mg (Dissolved) |
| Acceptance Limit | ±0.40% (Journal Standard) | >95–98% Area | N/A (Calculated wt%) |
Critical Insight: A sample of 5,7-dimethyl-1H-indole-4-carbaldehyde can show 99.9% purity on HPLC yet fail Elemental Analysis due to 5% trapped sodium chloride or water. EA is the only method that validates the "whole" mass.
Theoretical Framework: The Math of Purity
Before experimental validation, the theoretical composition must be established.
Compound: 5,7-dimethyl-1H-indole-4-carbaldehyde Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol
Step 1: Theoretical Calculation
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Total MW:
Target Percentages:
-
%C:
-
%H:
-
%N:
[2]
Step 2: The ±0.4% Acceptance Rule
Leading journals (ACS, RSC) and regulatory bodies typically require experimental values to fall within ±0.4% of these theoretical values.
-
Acceptable C Range: 75.87% – 76.67%
-
Acceptable H Range: 6.00% – 6.80%
-
Acceptable N Range: 7.69% – 8.49%
Failure Analysis:
-
Low %C / Low %N: Indicates non-combustible contamination (Inorganic salts like NaCl, silica).
-
High %H: Indicates trapped moisture or solvent (Water, Methanol).
-
High %C: Indicates trapped solvent with high carbon content (e.g., Toluene).
Experimental Protocol: Validating Purity via Combustion Analysis
Objective: Determine if the isolated solid meets the ±0.4% purity threshold.
Phase 1: Sample Preparation (The Critical Step)
-
Context: Indole aldehydes are prone to hydrogen bonding with solvents.
-
Recrystallization: Purify crude solid (e.g., from Ethanol/Water or Ethyl Acetate/Hexane).
-
Vacuum Drying: Dry the sample at 40–50°C under high vacuum (<1 mbar) for at least 12 hours.
-
Why? Surface moisture is the #1 cause of EA failure (High %H, Low %C).
-
-
Homogenization: Gently crush crystals into a fine, uniform powder using an agate mortar.
-
Why? Large crystals cause incomplete combustion, leading to artificially low %C.
-
Phase 2: Combustion Analysis (CHN)
-
Instrument: Flash 2000 or PerkinElmer 2400 Series II.
-
Calibration: Run standard (e.g., Acetanilide, K-factor) to establish response factors.
-
Blank Run: Run an empty tin capsule to subtract background.
-
Weighing: Accurately weigh 2.000 – 3.000 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Note: Fold the capsule tightly to exclude air (which contains N₂).
-
-
Combustion: Sample is dropped into the combustion reactor (>900°C) with oxygen boost.
- (after reduction)
-
Detection: Gases are separated (GC column) and detected (TCD).
Phase 3: Data Interpretation
Scenario A: The "Salty" Sample
-
Found: C: 72.50%, H: 6.10%, N: 7.65%
-
Diagnosis: All values are proportionally low.
-
Cause: ~5% Inorganic contamination (likely NaCl or Phosphate salts from workup).
-
Action: Wash solid with water/brine, then re-crystallize.
Scenario B: The "Wet" Sample
-
Found: C: 75.10%, H: 6.95%, N: 7.90%
-
Diagnosis: C is low, H is high.
-
Cause: Trapped water or Ethanol.
-
Action: Dry longer under vacuum at higher temp.
Visualization of Workflows
Diagram 1: The Purity Validation Logic Flow
This workflow illustrates where EA fits into the synthesis pipeline to prevent false positives from HPLC.
Caption: Logical workflow for validating 5,7-dimethyl-1H-indole-4-carbaldehyde, prioritizing HPLC for organic impurities and EA for bulk composition.
Diagram 2: Mechanistic Failure Modes in EA
Understanding why EA fails guides the remediation strategy.
Caption: Impact of common impurities (Salts vs. Moisture) on Elemental Analysis results.
References
-
American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. ACS Publishing.[3][4] (Standard for ±0.4% acceptance). [Link]
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorg.[2] Chem. Front., 2022. [Link]
-
National Institutes of Health (NIH). Determining and reporting purity of organic molecules: why qNMR. Magn Reson Chem. 2013.[5] [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Provides context on Vilsmeier workup and salt risks). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5,7-dimethyl-1H-indole-4-carbaldehyde
[label="6. Decontaminate Tools
Refining Decontamination Procedures
I'm now detailing the full decontamination of surfaces and equipment, addressing potential aldehyde reactivity. Specifically, I'm integrating neutralization steps using a sodium bicarbonate solution, followed by a 70% ethanol wash. I'm also including clear instructions for PPE disposal in the event of contamination, ensuring any potentially reactive residues are contained. The emphasis is on a step-by-step approach to mitigate any hazard exposure during clean-up.
Detailing Final Procedures
I'm now detailing the full decontamination of surfaces and equipment, addressing potential aldehyde reactivity. Specifically, I'm integrating neutralization steps using a sodium bicarbonate solution, followed by a 70% ethanol wash. I'm also including clear instructions for PPE disposal in the event of contamination, ensuring any potentially reactive residues are contained. The emphasis is on a step-by-step approach to mitigate any hazard exposure during clean-up.
Finalizing Operational Logistics
I'm now detailing all the final operational logistics. I have updated the previous workflow to include more efficient spill response pathways. Specifically, I have also clarified the proper way to dispose of waste. Finally, I will describe the required storage protocols. I will include a -20°C freezer and a desiccant for the stock material to minimize degradation and ensure its long-term safety.
Comprehensive Safety and Operational Guide: Handling 5,7-Dimethyl-1H-indole-4-carbaldehyde
As a Senior Application Scientist, I frequently oversee the integration of novel indole derivatives into drug development pipelines. 5,7-Dimethyl-1H-indole-4-carbaldehyde (CAS: 1644667-03-7) is a highly specialized synthetic intermediate, structurally related to ergot alkaloid precursors and biologically active NF-κB modulators [1]. While its 5,7-dimethyl substitution pattern offers unique steric and electronic properties for downstream cross-coupling or Schiff base formations, the reactive C4-formyl group and lipophilic indole core necessitate rigorous personal protective equipment (PPE) and handling protocols.
This guide provides step-by-step, self-validating procedures for the safe operation, spill response, and disposal of this compound, ensuring laboratory safety without compromising experimental integrity.
Hazard Profiling & The Causality of Risk
Understanding the chemical behavior of 5,7-dimethyl-1H-indole-4-carbaldehyde is crucial for selecting appropriate PPE. We do not just wear gloves because a Safety Data Sheet (SDS) mandates it; we wear them because of the underlying molecular interactions:
-
Electrophilic Reactivity (Sensitization): The C4-aldehyde is highly electrophilic. Upon dermal contact, it can undergo spontaneous imine (Schiff base) formation with primary amines on skin proteins (e.g., lysine residues). This haptenization process is the mechanistic driver for allergic skin sensitization [2].
-
Lipophilicity (Absorption): The addition of two methyl groups at the 5 and 7 positions increases the molecule's overall lipophilicity (LogP) compared to the unsubstituted indole-4-carboxaldehyde. This enhances its ability to permeate the stratum corneum, necessitating strictly impermeable barrier materials.
-
Particulate Aerosolization (Respiratory Irritation): As a crystalline solid, physical manipulation (weighing, transferring) generates micro-dust. Inhalation exposes the sensitive mucosal membranes of the respiratory tract to the reactive aldehyde, causing acute respiratory irritation [3].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific chemical risks, the following PPE must be employed. The choices are directly dictated by the compound's physicochemical properties.
| PPE Category | Required Specification | Causality / Scientific Rationale |
| Respiratory | N95/P100 Particulate Respirator or Fume Hood | Prevents inhalation of crystalline micro-dust. The aldehyde group reacts with mucosal proteins, causing acute upper respiratory tract irritation. |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile provides a robust barrier against lipophilic indole cores. Double-gloving is recommended during bulk transfers to prevent breakthrough via haptenization. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Crystalline dust can cause severe ocular irritation. Goggles provide a complete seal, unlike standard safety glasses. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Closed-toe shoes | Prevents dermal accumulation of airborne particulates. The FR coat is required if handling alongside flammable solvents during synthesis. |
Operational Workflow: Safe Weighing and Transfer Protocol
To ensure a self-validating safety system, every step of the handling process must include a verification check.
Step 1: Environmental Verification Validate that the chemical fume hood is operational. The face velocity must read between 80-120 feet per minute (fpm). Validation: Check the digital monitor or use a delicate tissue to visually confirm inward directional airflow.
Step 2: PPE Donning Don the FR lab coat, chemical splash goggles, and double-layer nitrile gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.
Step 3: Static Mitigation 5,7-Dimethyl-1H-indole-4-carbaldehyde powder can carry a static charge, causing it to "jump" and aerosolize. Pass a static eliminator (anti-static gun) over the weighing spatula and the anti-static weigh boat before contacting the chemical.
Step 4: Chemical Transfer Open the reagent bottle strictly inside the fume hood. Using the de-ionized spatula, transfer the required mass into the weigh boat. Cap the source bottle immediately to prevent atmospheric oxidation.
Step 5: Decontamination Wipe down the exterior of the reagent bottle, the balance pan, and the spatula with a lint-free wipe dampened with 70% ethanol. The ethanol acts as a mild solvent to dissolve any residual lipophilic indole dust.
Step 6: Doffing Remove the outer layer of gloves inside the hood, turning them inside out to trap any microscopic dust. Dispose of them in the solid hazardous waste bin before exiting the hood workspace.
Caption: Standard Operating Procedure and PPE Workflow for handling 5,7-dimethyl-1H-indole-4-carbaldehyde.
Emergency Spill Response and Decontamination Plan
In the event of a spill, standard sweeping will aerosolize the reactive aldehyde dust, exacerbating inhalation risks. Follow this targeted protocol:
-
Isolate: Immediately evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.
-
Suppress: Do NOT dry sweep. Gently cover the spilled powder with a damp absorbent pad (water or 70% ethanol) to suppress dust generation.
-
Collect: Using a non-sparking plastic scoop, collect the damp absorbent and the wetted chemical. Place it into a sealable, compatible hazardous waste container.
-
Neutralize/Wash: Wash the spill surface with copious amounts of soap and water. The surfactants in the soap will form micelles around the lipophilic dimethyl-indole core, lifting it from the surface.
-
Verify: Visually inspect the area under good lighting to ensure no yellow/brown crystalline residue remains.
Caption: Emergency Spill Response Pathway emphasizing dust suppression and micellar decontamination.
Waste Disposal & Logistical Plan
Improper disposal of indole-carbaldehydes can lead to environmental toxicity and regulatory violations.
-
Solid Waste: All contaminated PPE (gloves, wipes, weigh boats) must be placed in a clearly labeled "Solid Hazardous Waste - Toxic/Irritant" container.
-
Chemical Waste: Unused or degraded 5,7-dimethyl-1H-indole-4-carbaldehyde should be dissolved in a combustible solvent (e.g., ethanol or acetone) and placed in a designated non-halogenated organic waste carboy. This ensures the material can be safely destroyed via high-temperature professional incineration [3].
-
Storage Logistics: Store the stock bottle at -20°C under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation of the aldehyde to the corresponding carboxylic acid [1].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 333703, 1H-Indole-4-carbaldehyde". PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
